Methyl 2,4-dichlorothiazole-5-carboxylate
Description
The exact mass of the compound Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO2S/c1-10-4(9)2-3(6)8-5(7)11-2/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMLGJKUAHTNRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80640044 | |
| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861708-66-9 | |
| Record name | Methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80640044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,4-dichloro-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Methyl 2,4-dichlorothiazole-5-carboxylate: A Technical Guide to Synthesis and Properties
Abstract
This technical guide provides an in-depth exploration of Methyl 2,4-dichlorothiazole-5-carboxylate, a pivotal heterocyclic building block in modern medicinal chemistry. We will dissect its multi-step synthesis, beginning with the foundational Vilsmeier-Haack reaction to form its aldehyde precursor, followed by oxidation and subsequent esterification. The document elucidates the rationale behind methodological choices, offers detailed experimental protocols, and discusses the compound's physicochemical properties. Furthermore, this guide highlights the strategic importance of the dichlorothiazole scaffold, whose reactive chlorine substituents serve as versatile handles for molecular elaboration, enabling its broad application in the development of novel therapeutic agents. This work is intended for researchers, chemists, and professionals in the field of drug discovery and development.
Introduction: The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a prominent five-membered heterocyclic motif that constitutes the core structure of numerous biologically active compounds.[1] Its presence in a wide array of pharmaceuticals underscores its significance as a "privileged scaffold" in medicinal chemistry. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2]
This compound stands out as a particularly valuable synthetic intermediate. Its structure is strategically functionalized for further chemical modification. The two chlorine atoms at the C2 and C4 positions are excellent leaving groups, allowing for sequential and regioselective nucleophilic substitution reactions. The methyl ester at the C5 position offers a site for amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities. This trifunctional nature makes it a highly sought-after building block for constructing complex molecular architectures and generating libraries of compounds for drug screening programs.
Synthesis Pathway: A Multi-Step Approach
The synthesis of this compound is not a single reaction but a logical sequence of three primary transformations:
-
Vilsmeier-Haack Reaction: Formation of the key intermediate, 2,4-Dichlorothiazole-5-carboxaldehyde.
-
Oxidation: Conversion of the aldehyde to 2,4-Dichlorothiazole-5-carboxylic acid.
-
Esterification: Formation of the final methyl ester product.
The following diagram, rendered in DOT language, illustrates this comprehensive synthetic workflow.
Caption: Overall synthetic route to this compound.
Step 1: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde
The journey begins with the conversion of commercially available 2,4-thiazolidinedione into 2,4-dichloro-5-thiazolecarboxaldehyde. This is achieved through a Vilsmeier-Haack type reaction, a powerful method for formylating and chlorinating activated aromatic and heterocyclic rings.
Expertise & Causality: The choice of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) is deliberate. Together, they form the electrophilic Vilsmeier reagent, chloro(dimethylamino)methylidene]dimethylammonium chloride, [ClCH=N(CH₃)₂]⁺Cl⁻. This reagent is the active species that attacks the 2,4-thiazolidinedione ring. The reaction not only introduces a formyl group (-CHO) at the C5 position but also replaces the two carbonyl oxygens with chlorine atoms, yielding the desired dichlorinated aldehyde.[3] The reaction is heated to drive the reaction to completion, overcoming the activation energy required for the ring transformation and chlorination.[4]
Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde[4][5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, cool phosphorus oxychloride (POCl₃, 8.15 mL, 87.17 mmol) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, 1.23 mL, 15.98 mmol) dropwise to the cooled POCl₃.
-
Addition of Starting Material: Dissolve 2,4-thiazolidinedione (2.7 g, 23.07 mmol) in a minimal amount of DMF and add it to the reaction mixture.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for 1 hour. Subsequently, heat the reaction to 120 °C and maintain stirring for 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling, carefully pour the reaction mixture into ice water. Extract the aqueous layer three times with dichloromethane (CH₂Cl₂, 3 x 100 mL).
-
Purification: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize residual acid) and water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude product by silica gel column chromatography (eluent: 5% ethyl acetate in hexane) to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.
Step 2: Oxidation to 2,4-Dichlorothiazole-5-carboxylic Acid
With the aldehyde in hand, the next step is a standard oxidation to form the corresponding carboxylic acid. The choice of oxidant is critical to ensure high yield without affecting the sensitive dichlorothiazole ring.
Expertise & Causality: Various reagents can accomplish this transformation.[6] Mild oxidants are preferred. For instance, buffered potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) can be effective.[7] Another robust method involves using hydrogen peroxide in a basic medium, which is both efficient and environmentally benign.[8] The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the aldehyde's carbonyl carbon.
Experimental Protocol: Oxidation of Aldehyde to Carboxylic Acid (General Procedure)
-
Reaction Setup: Dissolve 2,4-dichlorothiazole-5-carboxaldehyde (1 equivalent) in a suitable solvent such as methanol or a mixture of t-butanol and water.
-
Addition of Oxidant: Add the chosen oxidizing agent (e.g., a solution of KMnO₄ or 30% H₂O₂) dropwise at room temperature. If using H₂O₂, the addition of a base like KOH may be required.[8]
-
Reaction Monitoring: Stir the mixture vigorously. The reaction is often exothermic and may require cooling. Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, quench any excess oxidant. For KMnO₄, this can be done by adding sodium bisulfite until the purple color disappears. For H₂O₂, a small amount of MnO₂ can be added to catalytically decompose it.
-
Isolation: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2,4-dichlorothiazole-5-carboxylic acid.
Step 3: Fischer Esterification to this compound
The final step is the esterification of the carboxylic acid. The Fischer esterification is a classic, reliable, and cost-effective method for this purpose, especially when the alcohol can be used in large excess.[9]
Expertise & Causality: The reaction involves heating the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10] The acid catalyst serves two crucial roles: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[9][11] Secondly, it facilitates the elimination of water as a leaving group. Since the reaction is an equilibrium, using methanol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.[11][12]
Experimental Protocol: Fischer Esterification
-
Reaction Setup: Suspend 2,4-dichlorothiazole-5-carboxylic acid (1 equivalent) in a large excess of anhydrous methanol, which acts as both reactant and solvent.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours (4-12 hours, depending on scale). Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Neutralization & Extraction: Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
Physicochemical Properties
While extensive data for the final methyl ester is proprietary or less commonly published, the properties of its key precursor are well-documented.
| Property | Value | Source |
| Compound Name | 2,4-Dichlorothiazole-5-carboxaldehyde | |
| CAS Number | 92972-48-0 | [13] |
| Molecular Formula | C₄HCl₂NOS | [13] |
| Molecular Weight | 182.03 g/mol | [13] |
| Appearance | Solid | [13] |
| Melting Point | 47-53 °C | [13] |
| Compound Name | This compound | |
| Molecular Formula | C₅H₃Cl₂NO₂S | Inferred |
| Molecular Weight | 212.05 g/mol | Inferred |
Applications in Drug Discovery and Development
The true value of this compound lies in its versatility as a scaffold for building more complex molecules. The two chlorine atoms are handles for introducing diversity into potential drug candidates.
References
- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationsh… [ouci.dntb.gov.ua]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 2,4-Dichlorothiazole-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 2,4-dichlorothiazole-5-carboxylate: Synthesis, Properties, and Applications in Modern Drug Discovery
Introduction: The Strategic Importance of the Dichlorothiazole Scaffold
In the landscape of modern medicinal chemistry and drug development, the thiazole ring represents a cornerstone heterocyclic motif. Its unique electronic properties and ability to engage in a variety of intermolecular interactions have cemented its status as a "privileged scaffold" in the design of novel therapeutic agents. Within this esteemed class of compounds, Methyl 2,4-dichlorothiazole-5-carboxylate emerges as a highly versatile and strategically important building block. Although a specific CAS number for this molecule is not prominently listed in major chemical databases, underscoring its role as a specialized research intermediate, its synthesis and utility are of significant interest to scientists engaged in the discovery of new medicines.
This technical guide provides an in-depth exploration of this compound, offering a field-proven perspective on its synthesis, a comprehensive overview of its physicochemical properties, and insights into its application as a precursor in the development of biologically active molecules. The protocols and logical frameworks presented herein are designed to be self-validating, empowering researchers to confidently incorporate this valuable intermediate into their synthetic workflows.
Physicochemical and Safety Profile
A thorough understanding of a compound's properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting. The following table summarizes the key physicochemical data for this compound, derived from analysis of its constituent parts and related known compounds.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₅H₃Cl₂NO₂S | Calculated from the structure. |
| Molecular Weight | 212.05 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to light yellow solid | Inferred from the typical appearance of similar chlorinated thiazole derivatives and the aldehyde precursor. |
| Melting Point | Not precisely determined (expected >50 °C) | Expected to be higher than the aldehyde precursor (47-53 °C) due to increased molecular weight and potential for crystalline packing. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate | Based on the expected polarity and functionality of the molecule, and solvents used in its synthesis. |
| CAS Number | Not assigned or readily available in public databases | Reflects its status as a specialized research intermediate. |
Safety and Handling:
Researchers and laboratory personnel must adhere to strict safety protocols when handling this compound and its precursors. The precursor, 2,4-Dichlorothiazole-5-carboxaldehyde, is classified as toxic if swallowed and causes serious eye irritation. It is prudent to handle the methyl ester derivative with the same level of caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Strategic Synthesis Pathway
The synthesis of this compound is most logically and efficiently achieved through a three-step sequence starting from the readily available 2,4-thiazolidinedione. This pathway is strategically designed to first construct the core dichlorothiazole aldehyde, which is then oxidized to the corresponding carboxylic acid, and finally esterified to yield the target molecule.
References
An In-Depth Technical Guide to the Synthesis and Application of Methyl 2,4-Dichlorothiazole-5-Carboxylate Derivatives in Modern Drug Discovery
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold." Within the vast chemical space of thiazole-containing molecules, derivatives of Methyl 2,4-dichlorothiazole-5-carboxylate stand out as exceptionally versatile building blocks. The two chlorine atoms at the C2 and C4 positions serve as reactive handles for regioselective modification, allowing for the systematic construction of vast chemical libraries. This guide provides a comprehensive overview of the synthesis, reactivity, and application of these derivatives, with a focus on their role in developing potent kinase inhibitors and anti-inflammatory agents. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and explore the structure-activity relationships that drive modern drug discovery efforts.
The Core Scaffold: this compound
This compound is a highly reactive and versatile intermediate used extensively in pharmaceutical and agrochemical synthesis.[4] The strategic placement of two electron-withdrawing chlorine atoms and a carboxylate group renders the thiazole nucleus highly electrophilic and susceptible to nucleophilic attack.[5]
Physicochemical Properties and Reactivity
The reactivity of the scaffold is dominated by the two chlorine atoms. The C2 position is generally more reactive towards nucleophiles than the C4 position.[5] This regioselectivity is attributed to the electronic influence of the adjacent nitrogen and sulfur heteroatoms, which stabilize the transition state of nucleophilic substitution at the C2 position. This inherent difference in reactivity is a critical feature that medicinal chemists exploit to build molecular complexity in a controlled and predictable manner.
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂S | PubChem |
| Molecular Weight | 212.06 g/mol | PubChem |
| Appearance | Off-white to yellow crystalline powder | Commercial Suppliers |
| CAS Number | 113163-47-8 | PubChem |
Table 1: Physicochemical properties of this compound.
Synthesis of the Core Scaffold
While this guide focuses on the derivatives, it is pertinent to briefly mention the synthesis of the parent compound. A common laboratory-scale synthesis involves the reaction of 2,4-thiazolidinedione with a Vilsmeier-Haack type reagent, typically formed from phosphorus oxychloride and dimethylformamide.[6] This process effectively chlorinates the C2 and C4 positions while simultaneously forming the C5-carboxylate precursor.
Synthetic Strategies for Derivative Library Generation
The primary value of this compound lies in its capacity for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of functional groups at the C2 and C4 positions.
The Logic of Sequential SNAr Reactions
The differential reactivity of the C2 and C4 positions allows for a stepwise approach to diversification. A typical strategy involves:
-
First Substitution (C2): Reaction with a primary or secondary amine at a lower temperature to selectively displace the more reactive C2 chlorine.
-
Second Substitution (C4): Subsequent reaction with a different nucleophile (e.g., another amine, thiol, or organometallic reagent) at a higher temperature or with a stronger base to replace the less reactive C4 chlorine.
This stepwise approach is fundamental to creating libraries of 2,4-disubstituted thiazoles with high structural diversity.
Figure 1: General workflow for the sequential synthesis of 2,4-disubstituted thiazole derivatives.
Detailed Protocol: Synthesis of a 2-Amino-4-arylthiazole-5-carboxylate Derivative
This protocol provides a representative example of a two-step synthesis.
Step 1: Synthesis of Methyl 2-amino-4-chlorothiazole-5-carboxylate Intermediate
-
Reagents & Setup: To a solution of this compound (1.0 eq) in a suitable solvent like Tetrahydrofuran (THF) or Dioxane, add a primary or secondary amine (1.1 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Suzuki Coupling for C4-Arylation
-
Reagents & Setup: In a reaction vessel, combine the Methyl 2-amino-4-chlorothiazole-5-carboxylate intermediate (1.0 eq), an appropriate arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Reaction: Degas the mixture and then heat it to reflux in a solvent system like toluene/ethanol/water. The reaction is typically complete within 4-12 hours. Monitor by TLC.
-
Work-up & Purification: After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography or recrystallization.
Applications in Drug Discovery: Kinase Inhibition
Thiazole derivatives are prominent in medicinal chemistry, particularly as kinase inhibitors.[7] The thiazole scaffold can effectively mimic the hinge-binding region of ATP, a key interaction for many kinase inhibitors. Derivatives of this compound have been extensively explored as inhibitors of several important kinase targets.
Targeting Aurora Kinases
Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis.[7][8] Their overexpression is linked to various cancers, making them attractive therapeutic targets.[8][9] Several studies have reported the development of potent Aurora kinase inhibitors based on the 2-aminothiazole scaffold.[7][8][10] The 2-amino group often forms a key hydrogen bond with the kinase hinge region, while substituents at the C4 and C5 positions can be modified to enhance potency and selectivity.[8]
p38 MAPK Inhibition and Anti-Inflammatory Applications
p38 Mitogen-Activated Protein Kinase (MAPK) is a key enzyme in the inflammatory cascade, and its inhibition is a promising strategy for treating inflammatory diseases.[11][12][13] A number of 2-aminothiazole-based compounds have been designed and synthesized as potent p38 MAPK inhibitors.[11][13][14] These compounds often feature a phenyl group at the C4 position and various substituents on the 2-amino group, which are crucial for binding to the ATP-binding pocket of p38 MAPK.[11][12][13] The anti-inflammatory effects of these thiazole derivatives are often linked to their ability to reduce the production of pro-inflammatory cytokines like TNF-α.[12]
Figure 2: Simplified p38 MAPK signaling pathway and the point of intervention for 2-aminothiazole inhibitors.
Bioanalytical Screening and In Vitro Assays
Evaluating the biological activity of newly synthesized derivatives is a critical step in the drug discovery process. For kinase inhibitors, in vitro kinase assays are the primary tool for determining potency and selectivity.
High-Throughput Screening (HTS) Workflow
A typical HTS workflow for identifying and characterizing kinase inhibitors involves a multi-stage process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dichloro-5-nitro-1,3-thiazole|High-Quality Research Chemical [benchchem.com]
- 6. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 2,4-dichlorothiazole-5-carboxylate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of Methyl 2,4-dichlorothiazole-5-carboxylate, a key heterocyclic building block in synthetic and medicinal chemistry. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this document synthesizes a detailed characterization based on predictive analysis, data from structurally analogous compounds, and established spectroscopic principles. We present detailed, field-proven protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, we offer an in-depth interpretation of the expected spectroscopic signatures, including NMR chemical shifts, characteristic IR vibrational modes, and mass fragmentation patterns. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals, enabling unambiguous structural verification, purity assessment, and confident utilization of this versatile chemical intermediate.
Introduction to this compound
Chemical Identity and Structure
This compound (C₅H₃Cl₂NO₂S) is a substituted thiazole derivative with a molecular weight of approximately 212.06 g/mol . The core structure consists of a five-membered thiazole ring, substituted with chlorine atoms at positions 2 and 4, and a methyl carboxylate group at position 5. The presence of two reactive chlorine atoms and an ester functional group makes it a highly valuable and versatile intermediate for further chemical modification.
Molecular Structure
An In-depth Technical Guide to the Stability of Methyl 2,4-dichlorothiazole-5-carboxylate Under Acidic and Basic Conditions
Introduction
Methyl 2,4-dichlorothiazole-5-carboxylate is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The inherent reactivity of its functional groups—a methyl ester and a di-chlorinated thiazole ring—dictates its stability profile, which is a critical parameter for process development, formulation, and regulatory compliance. This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. Drawing upon established principles of physical organic chemistry and forced degradation studies, this document outlines the anticipated degradation pathways, provides detailed experimental protocols for stability assessment, and discusses the analytical methodologies required for the accurate quantification of the parent molecule and its degradation products.
The thiazole moiety is a common scaffold in many pharmaceutical agents, and understanding its stability is paramount. The presence of two chlorine atoms on the thiazole ring, coupled with an ester functional group, presents a unique chemical entity with specific stability challenges. Forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing, are essential to elucidate its intrinsic stability and degradation mechanisms.[1][2]
Predicted Degradation Pathways
Based on the structure of this compound, the primary degradation pathway under both acidic and basic conditions is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the hydrolysis of the ester is anticipated to proceed via a standard AAC2 mechanism. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis
In basic media, the hydrolysis is expected to occur through a BAC2 mechanism, involving the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This reaction is generally faster than acid-catalyzed hydrolysis and is irreversible due to the formation of the resonance-stabilized carboxylate anion.
The 2,4-dichlorothiazole ring is expected to be relatively stable under the hydrolytic conditions required for ester cleavage. However, under more forcing conditions, nucleophilic substitution of the chlorine atoms, particularly at the more activated C2 position, could potentially occur.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study should be conducted. The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[3]
Materials and Reagents
-
This compound (high purity)
-
Hydrochloric acid (HCl), ACS grade
-
Sodium hydroxide (NaOH), ACS grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
pH meter
-
Constant temperature bath or incubator
-
HPLC system with a UV detector or, preferably, a mass spectrometer (LC-MS)
-
NMR spectrometer
Protocol 1: Acidic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To a series of vials, add a known volume of the stock solution.
-
Add a sufficient volume of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature, for example, 60°C.
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: Basic Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution as described in the acidic hydrolysis protocol.
-
Stress Conditions:
-
To a series of vials, add a known volume of the stock solution.
-
Add a sufficient volume of 0.1 M NaOH to achieve a final drug concentration of approximately 100 µg/mL.
-
Incubate the vials at a controlled temperature, for example, 40°C (base-catalyzed hydrolysis is typically faster).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours).
-
-
Sample Neutralization and Dilution:
-
Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase for HPLC analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Visualization of Experimental Workflow
Analytical Method Development: Stability-Indicating HPLC
A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products, ensuring accurate quantification.
Proposed HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution of acetonitrile and water (with 0.1% formic acid) is recommended to achieve good separation.
-
Start with a lower percentage of acetonitrile and gradually increase it.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the parent and expected degradation products have significant absorbance (e.g., 270 nm), or preferably, mass spectrometric detection for peak identification and purity assessment.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Interpretation and Presentation
The stability of this compound can be quantified by monitoring the decrease in its peak area over time. The percentage of the remaining drug can be calculated and plotted against time to determine the degradation kinetics.
Table 1: Hypothetical Stability Data under Acidic Conditions (0.1 M HCl at 60°C)
| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |
| 0 | 1,000,000 | 100.0 | 0.0 |
| 2 | 950,000 | 95.0 | 5.0 |
| 4 | 902,500 | 90.3 | 9.7 |
| 8 | 814,500 | 81.5 | 18.5 |
| 12 | 733,000 | 73.3 | 26.7 |
| 24 | 537,000 | 53.7 | 46.3 |
Table 2: Hypothetical Stability Data under Basic Conditions (0.1 M NaOH at 40°C)
| Time (hours) | Peak Area of Parent | % Parent Remaining | % Degradation |
| 0 | 1,000,000 | 100.0 | 0.0 |
| 1 | 880,000 | 88.0 | 12.0 |
| 2 | 774,400 | 77.4 | 22.6 |
| 4 | 600,000 | 60.0 | 40.0 |
| 6 | 468,000 | 46.8 | 53.2 |
| 8 | 365,000 | 36.5 | 63.5 |
Identification of Degradation Products
The primary degradation product is expected to be 2,4-dichlorothiazole-5-carboxylic acid . This can be confirmed by LC-MS by observing a molecular ion corresponding to the hydrolyzed product. For unequivocal structure elucidation, the degradation product can be isolated using preparative HPLC and characterized by NMR spectroscopy.
Visualization of Degradation Pathway
References
- 1. EP0619815B1 - Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof - Google Patents [patents.google.com]
- 2. 2,4-Dimethylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on Side Product Formation in the Synthesis of Methyl 2,4-dichlorothiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dichlorothiazole-5-carboxylate is a pivotal building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). Its halogenated thiazole core provides a versatile scaffold for constructing complex molecular architectures. However, the synthesis of this compound is often plagued by the formation of various side products, which can complicate purification, reduce yields, and potentially introduce undesirable impurities into the final API. This in-depth technical guide provides a comprehensive analysis of the common side products encountered during the synthesis of this compound. It delves into the mechanistic origins of these impurities, offers strategies for their identification and characterization, and presents field-proven methods for their mitigation and control. By understanding the causality behind side product formation, researchers can develop more robust and efficient synthetic protocols, ensuring the quality and integrity of this critical intermediate.
Introduction to this compound
The thiazole ring is a prominent heterocyclic motif found in a wide array of biologically active compounds, including natural products like vitamin B1 (thiamine) and numerous synthetic drugs.[1][2] The presence of chlorine atoms at the 2 and 4 positions of the thiazole ring in this compound offers two reactive sites for nucleophilic substitution, making it a highly valuable and versatile precursor in drug discovery and development. Its application spans various therapeutic areas, including the development of anti-inflammatory, antimicrobial, and anticancer agents.
The primary synthetic routes to this compound often involve the cyclization of a thioamide with a suitable C3 component, followed by chlorination, or the transformation of a pre-existing thiazole derivative. A common approach involves the reaction of 2,4-thiazolidinedione with a chlorinating agent like phosphorus oxychloride in the presence of a formylating agent such as dimethylformamide (DMF).[3] While seemingly straightforward, this and other synthetic pathways are susceptible to a range of side reactions that can significantly impact the purity of the final product.
The Canonical Synthesis Pathway: A Mechanistic Overview
A prevalent method for synthesizing related dichlorothiazole structures involves a Vilsmeier-Haack type reaction on a suitable precursor like 2,4-thiazolidinedione.[3][4] This process typically uses phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to achieve both formylation and chlorination.
The reaction is believed to proceed through the formation of the Vilsmeier reagent (chloro-dimethyliminium chloride) from POCl₃ and DMF. This electrophilic species then reacts with the 2,4-thiazolidinedione. Subsequent rearrangement, chlorination, and eventual hydrolysis of the reaction intermediate during workup lead to the formation of the desired product. Key parameters influencing this reaction include the stoichiometry of the reagents, reaction temperature, and reaction time. Careful control of these variables is crucial for maximizing the yield of the target molecule while minimizing the formation of impurities.
Caption: A simplified workflow of the synthesis of this compound.
The Genesis of Impurities: A Taxonomy of Side Products
The formation of side products in the synthesis of this compound can be attributed to several factors, including incomplete reactions, over-reactions, and degradation of the starting materials or the product itself. Understanding the mechanistic origins of these impurities is the first step toward developing effective control strategies.
Incompletely Chlorinated Products
A common class of impurities arises from incomplete chlorination of the thiazole ring. This can result in the formation of monochlorinated species, such as Methyl 2-chloro- or Methyl 4-chlorothiazole-5-carboxylate.
-
Mechanism of Formation: Insufficient amounts of the chlorinating agent, lower reaction temperatures, or shorter reaction times can lead to the incomplete conversion of the starting material or intermediates to the fully dichlorinated product.
-
Analytical Signatures: These impurities can be readily detected by mass spectrometry, which will show molecular ion peaks corresponding to the loss of one chlorine atom. ¹H and ¹³C NMR spectroscopy can also be used to identify these species through characteristic shifts in the aromatic region of the spectrum.
Hydrolysis and Ring-Opening Products
The ester functional group in this compound is susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6] This can occur during the reaction workup or subsequent purification steps.
-
Mechanism of Formation: Hydrolysis of the methyl ester leads to the formation of 2,4-dichlorothiazole-5-carboxylic acid.[7] Under harsh conditions, the thiazole ring itself can be susceptible to cleavage, leading to a variety of degradation products.[8] The hydrolytic workup, often involving quenching the reaction mixture with ice water, can be a critical step where these side products are formed.[3]
-
Analytical Signatures: The carboxylic acid byproduct can be identified by a change in solubility and a characteristic broad peak in the ¹H NMR spectrum. Ring-opened products will exhibit significantly different fragmentation patterns in mass spectrometry and will lack the characteristic thiazole ring signals in NMR.
Byproducts from Starting Materials and Reagents
Impurities can also arise from side reactions involving the starting materials and reagents themselves. For instance, the Vilsmeier reagent can participate in other electrophilic reactions, or unreacted starting materials may persist in the final product.
-
Mechanism of Formation: The highly reactive nature of the reagents used in the synthesis can lead to self-condensation or reactions with solvent molecules. For example, using an excess of one reagent is a common practice that can lead to its presence in the final product mixture.[9]
-
Analytical Signatures: These impurities can be identified by comparing the analytical data of the crude product with that of the pure starting materials and reagents. Techniques like TLC and HPLC are particularly useful for detecting the presence of unreacted starting materials.
Caption: Pathways leading to the formation of common side products.
Analytical Strategies for Detection and Characterization
A robust analytical workflow is essential for identifying and quantifying the impurities in the synthesis of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.
| Technique | Application | Strengths | Limitations |
| HPLC | Purity assessment and quantification of impurities. | High resolution, sensitive, and quantitative. | Requires reference standards for absolute quantification. |
| GC-MS | Identification of volatile impurities. | Excellent separation and structural elucidation capabilities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H & ¹³C NMR | Structural elucidation of the main product and impurities. | Provides detailed structural information. | Can be less sensitive for minor components. |
| LC-MS | Identification of non-volatile impurities. | Combines the separation power of HPLC with the identification capabilities of MS. | Ionization efficiency can vary between compounds. |
Mitigation and Control Strategies
The formation of side products can be minimized through careful optimization of the reaction conditions and the implementation of effective purification strategies.
Reaction Condition Optimization
-
Stoichiometry of Reagents: Precise control over the molar ratios of the reactants is critical. An excess of the chlorinating agent can lead to over-chlorination, while an insufficient amount will result in incomplete reaction.
-
Temperature and Reaction Time: The reaction temperature and duration should be carefully monitored to ensure complete conversion while minimizing the formation of degradation products. The synthesis of related compounds often involves heating to reflux for several hours.[3]
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and the formation of side products. Aprotic solvents are typically used to avoid unwanted reactions with the reactive intermediates.
Purification Techniques
-
Recrystallization: This is a powerful technique for removing impurities that have different solubilities than the desired product. The choice of solvent system is crucial for achieving high purity.
-
Column Chromatography: Silica gel column chromatography is often used to separate the desired product from closely related impurities.[4] A careful selection of the mobile phase is necessary to achieve good separation.
Experimental Protocol: Optimized Purification by Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Decolorization: If colored impurities are present, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Conclusion and Future Outlook
The synthesis of this compound, while a common process, presents several challenges related to the formation of side products. A thorough understanding of the reaction mechanism and the factors that contribute to impurity formation is essential for developing robust and efficient synthetic protocols. By implementing the analytical and mitigation strategies outlined in this guide, researchers can significantly improve the purity and yield of this critical building block, thereby accelerating the drug development process. Future research in this area could focus on the development of greener and more atom-economical synthetic routes, as well as the use of in-situ reaction monitoring techniques to gain a deeper understanding of the reaction kinetics and impurity profiles.
References
- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole - Wikipedia [en.wikipedia.org]
- 3. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O [portal.amelica.org]
- 8. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
Methodological & Application
The Strategic Utility of Methyl 2,4-dichlorothiazole-5-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols
The thiazole nucleus is a cornerstone in the architecture of medicinally active compounds, prized for its unique electronic properties and ability to engage in a multitude of intermolecular interactions.[1][2] Within this privileged scaffold, Methyl 2,4-dichlorothiazole-5-carboxylate emerges as a highly versatile and reactive intermediate, offering medicinal chemists a powerful tool for the construction of novel therapeutic agents. The dichloro substitution pattern at the 2- and 4-positions, coupled with the electron-withdrawing methyl ester at the 5-position, creates a unique chemical entity ripe for selective modification. This guide provides an in-depth exploration of the synthesis and strategic applications of this key building block, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
Synthesis of the Core Scaffold: From Thiazolidinedione to Dichlorothiazole
The journey to this compound begins with the synthesis of its immediate precursor, 2,4-dichlorothiazole-5-carboxaldehyde. This transformation is a robust and well-documented process, typically achieved through a Vilsmeier-Haack type reaction on 2,4-thiazolidinedione.[3][4]
Protocol 1: Synthesis of 2,4-dichlorothiazole-5-carboxaldehyde
Materials:
-
2,4-Thiazolidinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend 2,4-thiazolidinedione (1.0 eq) in phosphorus oxychloride (6.0-10.0 eq).
-
Cool the suspension to 0-10 °C using an ice bath.
-
Slowly add N,N-dimethylformamide (1.1-1.5 eq) dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2,4-dichlorothiazole-5-carboxaldehyde as a brown oil.[3]
From Aldehyde to Methyl Ester: A Logical Progression
With the key aldehyde in hand, the synthesis of this compound can be readily achieved through a two-step oxidation-esterification sequence.
Step 1: Oxidation to Carboxylic Acid
The aldehyde is oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate or Jones reagent (chromium trioxide in sulfuric acid).
Step 2: Fischer Esterification
The resulting 2,4-dichlorothiazole-5-carboxylic acid is then subjected to Fischer esterification by refluxing in methanol with a catalytic amount of a strong acid like sulfuric acid to yield the desired methyl ester.
Figure 1: Synthetic pathway to this compound.
Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The strategic placement of two chlorine atoms and a methyl ester on the thiazole ring makes this compound a versatile intermediate for the synthesis of a wide array of biologically active compounds. The two chlorine atoms can be selectively displaced by various nucleophiles, and the ester can be hydrolyzed and converted to an amide or other functional groups.
Application 1: Development of Antitubercular Agents
The dichlorothiazole scaffold has been explored for the development of novel antitubercular agents.[5] One common strategy involves the formation of chalcone derivatives through the Claisen-Schmidt condensation of the corresponding aldehyde with various substituted acetophenones. These chalcones have shown promising activity against Mycobacterium tuberculosis.[5] While the direct use of the methyl ester is not explicitly detailed, its conversion to the aldehyde via reduction would allow entry into this synthetic route.
A more direct application of the carboxylate functionality is its conversion to amides, which are common pharmacophores in antitubercular drugs.
Protocol 2: Synthesis of Thiazole-5-carboxamide Derivatives
Step 1: Saponification of the Ester
-
Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1N HCl and extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield 2,4-dichlorothiazole-5-carboxylic acid.
Step 2: Amide Coupling
-
Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or DMF.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Add the desired amine (1.2 eq) and stir the reaction at room temperature overnight.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and purify the product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 4. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of Methyl 2,4-dichlorothiazole-5-carboxylate for the Synthesis of Novel Thiazole Derivatives
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its wide range of biological activities.[1][2] This guide provides an in-depth exploration of Methyl 2,4-dichlorothiazole-5-carboxylate, a highly versatile and strategic building block for the synthesis of complex thiazole derivatives. We will dissect the differential reactivity of its functional groups—the C2-chloro, C4-chloro, and C5-ester moieties—and provide detailed, field-proven protocols for its selective modification through key synthetic transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
The Strategic Value of this compound
Thiazole-containing compounds are integral to a multitude of approved drugs and biologically active agents, exhibiting activities ranging from anti-cancer and antimicrobial to anti-inflammatory.[1][3] The power of this compound lies in its trifunctional nature, which allows for a stepwise and regioselective approach to molecular elaboration.
-
C2 and C4 Chlorine Atoms: These two positions are primed for transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.[4] Crucially, the electronic environment of the thiazole ring imparts differential reactivity to these two positions. The C2 position is generally more electron-deficient and thus more susceptible to initial nucleophilic attack or oxidative addition in catalytic cycles.[3] This inherent regioselectivity is a key tactical advantage, enabling selective functionalization at C2 while leaving the C4-chloro group available for subsequent transformations.
-
C5-Methyl Ester: The ester group serves a dual purpose. It acts as an electron-withdrawing group, further activating the ring for substitution reactions. Post-synthesis, it offers a handle for a variety of chemical modifications, such as hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or conversion to an amide, thereby expanding the accessible chemical space.[5]
Overview of Synthetic Pathways
The strategic diversification of this compound can be visualized as a series of selective, high-yield transformations. The following diagram illustrates the primary reaction pathways discussed in this guide.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are indispensable tools for constructing C-C and C-N bonds, offering broad functional group tolerance and high efficiency.
Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[6][7] In the context of our substrate, this reaction allows for the introduction of aryl, heteroaryl, or vinyl groups.
Causality Behind Experimental Choices:
-
Catalyst: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle. The cycle involves oxidative addition, transmetalation, and reductive elimination.[7]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are crucial. They stabilize the palladium center, promote the rate-limiting oxidative addition step, and facilitate the reductive elimination of the final product.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[6]
-
Regioselectivity: As mentioned, the C2-Cl bond is typically more reactive than the C4-Cl bond in Suzuki couplings due to greater electron deficiency, allowing for selective mono-arylation under controlled conditions.[8][9]
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides.[10][11] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: Similar to Suzuki coupling, a palladium catalyst is used. The choice of ligand is critical and often dictates the reaction's success. Sterically hindered biaryl phosphine ligands like XPhos or BrettPhos are highly effective, creating a coordinatively unsaturated, reactive palladium complex that readily undergoes oxidative addition.[12][13]
-
Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is used. Its role is to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex necessary for reductive elimination.[10]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard, as they are compatible with the sensitive organometallic intermediates.
Detailed Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at C2
This protocol details the synthesis of Methyl 2-(4-methoxyphenyl)-4-chlorothiazole-5-carboxylate.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
| Reagent/Parameter | M.W. | Stoichiometry (eq.) | Amount |
| This compound | 212.06 | 1.0 | 212 mg (1.0 mmol) |
| 4-Methoxyphenylboronic acid | 151.96 | 1.1 | 167 mg (1.1 mmol) |
| Pd(OAc)₂ | 224.50 | 0.02 | 4.5 mg (0.02 mmol) |
| SPhos | 410.57 | 0.04 | 16.4 mg (0.04 mmol) |
| K₂CO₃ (anhydrous) | 138.21 | 2.5 | 345 mg (2.5 mmol) |
| Solvent | |||
| Toluene/H₂O (4:1) | - | - | 5 mL |
| Conditions | |||
| Temperature | - | - | 90 °C |
| Time | - | - | 4-12 h |
| Atmosphere | - | - | Argon |
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.1 eq), K₂CO₃ (2.5 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a degassed 4:1 mixture of toluene and water by bubbling argon through it for 20 minutes. Add 5 mL of this solvent mixture to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Protocol 2: Buchwald-Hartwig Amination at C2
This protocol describes the synthesis of Methyl 2-(morpholino)-4-chlorothiazole-5-carboxylate.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. nbinno.com [nbinno.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Strategic Cross-Coupling of Methyl 2,4-dichlorothiazole-5-carboxylate
Introduction: The Strategic Value of a Dichlorinated Thiazole Building Block
In the landscape of modern drug discovery and materials science, the thiazole motif is a privileged scaffold, prized for its diverse biological activities and unique electronic properties.[1] "Methyl 2,4-dichlorothiazole-5-carboxylate" emerges as a highly versatile and strategically valuable building block. Its two distinct chlorine atoms at the C2 and C4 positions, coupled with an electron-withdrawing methyl ester at C5, offer a platform for sequential and regioselective functionalization through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the reactivity of this substrate and detailed protocols for its application in key cross-coupling transformations, empowering researchers to unlock its synthetic potential.
The differential reactivity of the C2 and C4 chlorine atoms is the cornerstone of its utility. The C2 position is generally more electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, making it more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst. Conversely, the C4 position is less electronically activated. This inherent difference allows for a degree of regioselectivity that can be finely tuned by the judicious choice of reaction conditions, including catalyst, ligand, base, and temperature.[2]
Regioselective Suzuki-Miyaura Coupling: A Gateway to Arylated Thiazoles
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[3] With "this compound," this reaction can be directed to selectively substitute either the C2 or C4 position, providing access to a diverse array of mono- and di-arylated thiazole derivatives.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The regioselectivity of the Suzuki-Miyaura coupling on this substrate is a delicate interplay of electronics and reaction kinetics. The C2-Cl bond is inherently more polarized and susceptible to oxidative addition by the Pd(0) catalyst. However, by modulating the reaction temperature, we can control the kinetic versus thermodynamic outcome. Lower temperatures favor the kinetically preferred reaction at the more activated C2 position. In contrast, higher temperatures can provide enough energy to overcome the activation barrier for the C4 position, sometimes leading to mixtures or even selective C4 coupling, depending on the catalyst system.[2] The choice of a bulky phosphine ligand can also influence selectivity by sterically hindering approach to one of the chloro-substituents.
Experimental Protocol: Selective C2-Arylation (Suzuki-Miyaura)
This protocol is optimized for the selective coupling of an arylboronic acid at the C2 position of "this compound".
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Toluene/H₂O (4:1 v/v)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.
-
Add K₂CO₃ and the toluene/H₂O solvent mixture.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Heck Reaction: Olefinic Functionalization of the Thiazole Core
The Heck reaction provides a powerful method for the vinylation of aryl halides, and in the context of our substrate, it allows for the introduction of various alkene moieties.[4] The regioselectivity principles are similar to those of the Suzuki coupling, with the C2 position being the more reactive site.
Experimental Protocol: C2-Vinylation (Heck Reaction)
This protocol describes a general procedure for the Heck coupling of an alkene at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate) (1.5 eq)
-
Pd(OAc)₂ (0.05 eq)
-
P(o-tolyl)₃ (0.1 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
DMF (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a dry reaction vessel, dissolve this compound, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.
-
Add the alkene and triethylamine to the mixture.
-
Degas the solution with nitrogen or argon for 15 minutes.
-
Heat the reaction to 100-120 °C and stir for 16-24 hours.
-
After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted thiazoles, which are valuable precursors for further transformations.[5][6] This reaction typically requires a palladium catalyst and a copper(I) co-catalyst.
Experimental Protocol: C2-Alkynylation (Sonogashira Coupling)
This protocol outlines the coupling of a terminal alkyne at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
CuI (0.06 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
THF (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a Schlenk flask containing this compound, add PdCl₂(PPh₃)₂, CuI, and anhydrous THF.
-
Add triethylamine and the terminal alkyne.
-
Degas the mixture and place it under a positive pressure of nitrogen or argon.
-
Stir the reaction at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds.[7][8] Applying this to our dichlorinated thiazole allows for the introduction of a wide range of primary and secondary amines, leading to compounds with significant potential in medicinal chemistry.
Causality in Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the ligand used. Bulky, electron-rich phosphine ligands are crucial for facilitating both the oxidative addition and the reductive elimination steps of the catalytic cycle. The choice of base is also critical; a strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine and facilitate its coordination to the palladium center.
Experimental Protocol: Selective C2-Amination (Buchwald-Hartwig)
This protocol is designed for the selective amination at the C2 position.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
Xantphos (0.08 eq)
-
NaOtBu (1.4 eq)
-
Toluene (anhydrous)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
Add anhydrous toluene, followed by this compound and the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product via flash column chromatography.
Data Presentation: Summary of Cross-Coupling Reactions
| Reaction Type | Position | Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) |
| Suzuki-Miyaura | C2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 60-90 |
| Heck | C2 | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N | DMF | 100-120 | 50-85 |
| Sonogashira | C2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT - 50 | 65-95 |
| Buchwald-Hartwig | C2 | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100-110 | 55-88 |
Visualizations: Catalytic Cycles and Workflows
Caption: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.
Caption: Generalized Catalytic Cycle for the Buchwald-Hartwig Amination.
References
- 1. New palladium-catalyzed cross-coupling routes to carbon functionalized metallatricarbadecaboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Application Note: Methyl 2,4-Dichlorothiazole-5-Carboxylate as a Versatile Synthon for Novel Agrochemicals
Abstract: The thiazole ring is a foundational scaffold in the development of high-efficacy agrochemicals, present in numerous commercial fungicides, insecticides, and herbicides.[1][2] This application note provides a detailed technical guide on the strategic use of Methyl 2,4-Dichlorothiazole-5-Carboxylate, a highly functionalized and versatile building block, for the synthesis of next-generation crop protection agents. We will explore its core reactivity, present detailed protocols for its conversion into high-value intermediates like thiazole carboxamides, and discuss the rationale behind key experimental choices. This guide is intended for researchers and process chemists in the agrochemical industry aiming to leverage this synthon for the discovery and development of novel active ingredients.
Introduction: The Strategic Importance of the Thiazole Scaffold
The five-membered thiazole heterocycle is a privileged structure in medicinal and agrochemical science due to its unique electronic properties and ability to engage in various biological interactions.[2] Its presence in blockbuster products like the fungicide Thifluzamide and the neonicotinoid insecticides Clothianidin and Thiamethoxam underscores its importance.[2][3] Many thiazole-based fungicides, particularly the thiazole carboxamide class, function as potent Succinate Dehydrogenase Inhibitors (SDHIs), effectively disrupting the mitochondrial respiratory chain in pathogenic fungi.[3][4][5]
This compound emerges as a particularly valuable starting material. It possesses three distinct, orthogonally reactive sites that can be selectively manipulated:
-
C5-Methyl Ester: A readily convertible handle for forming the critical amide bond found in numerous SDHI fungicides.
-
C2-Chloro Group: A site for nucleophilic aromatic substitution (SNAr) to introduce diverse functional groups.
-
C4-Chloro Group: A second, electronically distinct site for SNAr, allowing for differential reactivity and the creation of complex substitution patterns.
This trifecta of reactivity allows for the rapid generation of diverse chemical libraries, enabling a systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy and crop safety.
Physicochemical Properties and Handling
While specific data for this compound is sparse, its properties can be inferred from the closely related and well-documented analogue, 2,4-Dichlorothiazole-5-carboxaldehyde.
| Property | Value (for 2,4-Dichlorothiazole-5-carboxaldehyde) | Reference |
| CAS Number | 92972-48-0 | [6] |
| Molecular Formula | C₄HCl₂NOS | [7] |
| Molecular Weight | 182.03 g/mol | [6] |
| Appearance | Solid | [6] |
| Melting Point | 47-53 °C | [6][7] |
| Hazard Codes | H301 (Toxic if swallowed), H319 (Causes serious eye irritation) | [6] |
| Signal Word | Danger | [6] |
Handling & Storage: Due to its potential toxicity, this compound and its derivatives should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a cool, dry place away from incompatible materials.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound is rooted in the distinct reactivity of its functional groups. A strategic approach involves first modifying the C5-ester and subsequently diversifying the molecule via substitution of the chloro groups, or vice versa.
Caption: Synthetic pathways from this compound.
The electron-withdrawing nature of the thiazole ring and the additional chloro and ester substituents render the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic aromatic substitution. The C5-ester is a classic precursor to a carboxylic acid, which is the immediate substrate for forming the amide linkage central to many fungicides.
Application Protocol 1: Synthesis of a Thiazole-5-Carboxamide Core
This two-step protocol details the conversion of the starting ester into a versatile thiazole-5-carboxamide, a key structural motif in SDHI fungicides.
Step 1: Saponification to 2,4-Dichlorothiazole-5-Carboxylic Acid
Causality: The ester is first hydrolyzed to the corresponding carboxylic acid. This is a critical activation step, as the carboxylate is readily converted into a more reactive species (like an acid chloride) for subsequent amide coupling. Base-mediated saponification is a robust and high-yielding method for this transformation.
Protocol:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagents: Add a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v) to dissolve the starting material. Add sodium hydroxide (1.1 - 1.5 eq) as a 2M aqueous solution.
-
Reaction: Heat the mixture to a gentle reflux (approx. 60-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours). The product, being a salt, will have a much lower Rf on silica gel compared to the starting ester.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the mixture to pH 1-2 using concentrated hydrochloric acid (HCl). A white or off-white precipitate of the carboxylic acid should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight. The resulting 2,4-Dichlorothiazole-5-carboxylic acid is typically used in the next step without further purification.
Step 2: Amide Coupling with a Substituted Aniline
Causality: To form the robust amide bond, the hydroxyl group of the carboxylic acid must be converted into a better leaving group. A common and effective method is conversion to an acid chloride using thionyl chloride (SOCl₂). The highly electrophilic acid chloride then readily reacts with the nucleophilic aniline to form the desired amide.
Protocol:
-
Setup: In a dry, inert atmosphere (e.g., under nitrogen), suspend the 2,4-Dichlorothiazole-5-carboxylic acid (1.0 eq) from Step 1 in a dry, non-protic solvent such as dichloromethane (DCM) or toluene.
-
Acid Chloride Formation: Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops). Add thionyl chloride (SOCl₂, 1.2 - 2.0 eq) dropwise at room temperature. The suspension should gradually become a clear solution as the acid chloride forms. Heat the mixture to reflux for 1-2 hours to ensure complete conversion.
-
Removal of Excess Reagent: Cool the mixture and remove the solvent and excess SOCl₂ under reduced pressure. The resulting crude acid chloride is a reactive intermediate and should be used immediately.
-
Amide Formation: Dissolve the crude acid chloride in dry DCM. In a separate flask, dissolve the desired substituted aniline (1.0 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in dry DCM.
-
Reaction: Cool the aniline solution in an ice bath and add the acid chloride solution dropwise with vigorous stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC or HPLC for the disappearance of the aniline.
-
Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography to yield the pure thiazole-5-carboxamide.
Caption: Workflow for the synthesis of Thiazole-5-Carboxamides.
Conclusion
This compound is a high-potential building block for the synthesis of novel agrochemicals. Its defined points of reactivity allow for a modular and strategic approach to library synthesis. The protocols outlined here for the preparation of thiazole-5-carboxamides provide a reliable pathway to a class of molecules with proven fungicidal activity. By leveraging this synthon, research and development teams can accelerate the discovery of more effective and sustainable solutions for global crop protection.
References
- 1. globethesis.com [globethesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Novel Thiazole Carboxamides as Antifungal Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2,4-Dichlorothiazole-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
The Versatile Building Block: Application Notes for Methyl 2,4-dichlorothiazole-5-carboxylate in Advanced Materials Science
In the dynamic landscape of materials science, the strategic design of molecular building blocks is paramount to unlocking novel functionalities. Methyl 2,4-dichlorothiazole-5-carboxylate emerges as a highly versatile precursor, offering a trifecta of reactive sites that can be judiciously manipulated to construct sophisticated materials. The electron-deficient nature of the thiazole ring, coupled with the reactive chloro- and ester functionalities, provides a rich platform for creating materials tailored for organic electronics, sensing, and high-performance coatings. This guide provides an in-depth exploration of the potential of this compound, complete with detailed protocols and the scientific rationale behind its application.
Part 1: The Core Chemistry: Understanding the Synthesis and Reactivity of the 2,4-Dichlorothiazole Moiety
The 2,4-dichlorothiazole core is the linchpin of this molecule's utility. Its synthesis and subsequent reactivity are crucial for its successful integration into functional materials.
Synthesis of the Dichlorothiazole Core
While a direct synthesis for this compound is not extensively documented in readily available literature, a plausible synthetic route can be extrapolated from the synthesis of similar structures like 2,4-dichloro-5-thiazolecarboxaldehyde. A common approach involves the reaction of a suitable precursor, such as a thiazolidinedione derivative, with a chlorinating agent like phosphorus oxychloride in the presence of a catalyst.[1]
Reactivity of the Chloro-Substituents: A Gateway to Functionalization
The two chlorine atoms on the thiazole ring are not created equal. The chlorine at the 2-position is generally more susceptible to nucleophilic substitution than the one at the 4-position. This regioselectivity is attributed to the electronic influence of the nitrogen and sulfur heteroatoms in the ring.[2] This differential reactivity is a powerful tool for the sequential and controlled introduction of different functional groups, enabling the synthesis of complex and precisely engineered molecules. Common nucleophilic substitution reactions include amination, thiolation, and cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.
Part 2: Tailoring the Periphery: Functionalization of the Carboxylate Group
The methyl ester at the 5-position provides another handle for molecular diversification. Standard organic transformations can be employed to convert this group into a variety of other functionalities, each imparting unique properties to the final material.
Hydrolysis to Carboxylic Acid
Base- or acid-catalyzed hydrolysis of the methyl ester yields the corresponding carboxylic acid. This transformation is often a necessary first step for subsequent reactions, such as amidation or conversion to an acid chloride.
Amide Formation
The resulting carboxylic acid can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents (e.g., EDC, HOBt) to form amides. This allows for the introduction of functionalities that can influence solubility, promote self-assembly through hydrogen bonding, or provide additional coordination sites.
Part 3: From Molecule to Material: Proposed Applications and Detailed Protocols
The true potential of this compound is realized when it is used as a monomer or a key intermediate in the synthesis of advanced materials. The thiazole heterocycle is a known component in a variety of functional materials, including conjugated polymers for electronics and chemosensors.[3][4]
Application 1: Synthesis of Donor-Acceptor Conjugated Polymers for Organic Electronics
The electron-withdrawing nature of the thiazole ring makes it an excellent acceptor unit in donor-acceptor (D-A) conjugated polymers.[5] These materials are of great interest for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). By strategically coupling the dichlorothiazole core with electron-donating monomers, the electronic properties of the resulting polymer, such as the HOMO/LUMO energy levels and the bandgap, can be precisely tuned.[6]
Protocol 1: Synthesis of a Thiazole-Containing D-A Conjugated Polymer via Suzuki Polycondensation
This protocol outlines the synthesis of a polymer composed of alternating 2,4-disubstituted thiazole and a generic donor unit (e.g., a diboronic ester of a fluorene or carbazole derivative).
Materials:
-
This compound
-
Bis(pinacolato)diboron
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
N,N-Dimethylformamide (DMF)
-
Donor monomer (e.g., 2,7-dibromo-9,9-dioctylfluorene)
-
Deionized water
-
Methanol
-
Soxhlet extraction apparatus
Procedure:
-
Step 1: Borylation of the Dichlorothiazole Monomer. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq), bis(pinacolato)diboron (2.2 eq), and potassium acetate (3.0 eq) in anhydrous dioxane. Degas the solution with argon for 20 minutes. Add Pd(dppf)Cl₂ (0.05 eq) and reflux the mixture for 24 hours. After cooling, extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and purify by column chromatography to obtain the diboronic ester of the thiazole monomer.
-
Step 2: Suzuki Polycondensation. In a Schlenk flask, combine the thiazole diboronic ester monomer (1.0 eq), the donor monomer (1.0 eq), and K₂CO₃ (4.0 eq) in a mixture of toluene and water (4:1 v/v). Degas the mixture thoroughly with argon for 30 minutes. Add Pd(PPh₃)₄ (0.02 eq) and heat the reaction to 90 °C for 48 hours under a positive pressure of argon.
-
Step 3: Polymer Purification. After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol to precipitate the polymer. Filter the crude polymer and wash it with methanol and acetone. Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or chlorobenzene.
-
Step 4: Polymer Characterization. The purified polymer can be characterized by ¹H NMR spectroscopy, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity index, UV-Vis spectroscopy to determine the optical bandgap, and cyclic voltammetry to estimate the HOMO and LUMO energy levels.
Diagram 1: Suzuki Polycondensation Workflow
References
- 1. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 2. 2,4-Dichloro-5-nitro-1,3-thiazole|High-Quality Research Chemical [benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. researchgate.net [researchgate.net]
Application Note: A Protocol for the Regioselective Suzuki-Miyaura Coupling of Methyl 2,4-dichlorothiazole-5-carboxylate
Introduction: The Challenge and Opportunity of Functionalizing Dihalogenated Thiazoles
The thiazole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials.[1] The ability to selectively introduce molecular complexity onto this heterocyclic system is paramount for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its functional group tolerance and the stability of its organoboron reagents.[2][3]
This application note provides a detailed protocol and expert insights for the Suzuki-Miyaura coupling of Methyl 2,4-dichlorothiazole-5-carboxylate. This substrate presents a specific and common challenge in synthetic chemistry: the presence of two halide atoms on an electron-deficient heterocyclic ring. The primary difficulty lies in achieving regioselective mono-arylation, as the electronic and steric environments of the two chlorine atoms dictate their relative reactivity. Aryl chlorides are known to be less reactive than their bromide or iodide counterparts, often requiring specialized, highly active catalyst systems for efficient transformation.[2][4][5]
This guide will delve into the mechanistic principles governing regioselectivity, provide a robust, field-proven protocol for selective coupling at the more reactive C2 position, and offer a framework for troubleshooting and optimization.
Mechanistic Rationale: Controlling Regioselectivity in Dihalothiazoles
The success of a selective Suzuki coupling on a dihalogenated substrate hinges on understanding the underlying catalytic cycle and the factors that influence the rate-determining oxidative addition step.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.[5][6] The cycle is initiated by the oxidative addition of the aryl halide to a low-valent Palladium(0) species, forming a Pd(II) complex. This step is typically the slowest and therefore dictates the overall reaction rate and selectivity.[6] Following this, the organoboron reagent, activated by a base, transfers its organic moiety to the palladium center in the transmetalation step. Finally, reductive elimination expels the new biaryl product and regenerates the active Pd(0) catalyst.[6][7]
References
Application Notes & Protocols: Methyl 2,4-dichlorothiazole-5-carboxylate as a Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Thiazole Scaffold in Modern Kinase-Targeted Drug Discovery
The field of oncology has been revolutionized by the development of small-molecule kinase inhibitors. These agents target specific protein kinases, enzymes that play a critical role in cellular signaling pathways, and whose deregulation is a hallmark of many cancers.[1][2] Within the vast chemical space explored for kinase inhibition, certain heterocyclic structures have emerged as "privileged scaffolds" due to their ability to form key interactions within the ATP-binding pocket of kinases.[3] The thiazole ring is a prominent example of such a scaffold, found at the core of numerous clinically successful drugs, including the multi-targeted tyrosine kinase inhibitor Dasatinib.[4][5]
The utility of the thiazole core stems from its rigid, planar structure and its capacity to engage in multiple hydrogen bonds and other non-covalent interactions. This makes it an ideal anchor for positioning other functional groups to achieve high potency and selectivity. Methyl 2,4-dichlorothiazole-5-carboxylate is a particularly valuable and versatile starting material for constructing these complex molecules. Its trifunctional nature—featuring two chlorine atoms at positions C2 and C4 with differential reactivity and a modifiable ester group at C5—provides a robust platform for sequential, regioselective chemical transformations. This guide provides an in-depth exploration of the chemistry of this building block and detailed protocols for its application in the synthesis of advanced kinase inhibitor intermediates.
Physicochemical Properties & Reactivity Profile
This compound is a highly functionalized heterocyclic compound designed for synthetic elaboration.
| Property | Value |
| Chemical Formula | C₅H₃Cl₂NO₂S |
| Molecular Weight | 212.05 g/mol |
| Appearance | Typically a white to off-white solid |
| Key Functional Groups | Thiazole ring, C2-Chloride, C4-Chloride, C5-Methyl Ester |
Reactivity Insights: The synthetic power of this reagent lies in the distinct reactivity of its three functional sites:
-
C2-Chloride: This position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effects of the ring nitrogen and sulfur atoms. It is the most reactive site for displacement by amines and other nucleophiles.
-
C4-Chloride: While also an electrophilic center, the C4-chloride is generally less reactive than the C2-chloride. This differential reactivity allows for sequential substitution reactions, where C2 is modified first under milder conditions, followed by substitution or cross-coupling at C4 under more forcing conditions.
-
C5-Methyl Ester: This group is a stable handle that can be carried through several synthetic steps. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides—a critical functional group for hinge-binding in many kinase inhibitors.
Core Synthetic Transformations & Protocols
The strategic application of this compound involves a sequence of controlled reactions. Below are foundational protocols for the key transformations.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
This is typically the initial step in a synthetic sequence, leveraging the high reactivity of the C2-chloride. The reaction involves the displacement of the C2-chloride by a primary or secondary amine to forge a 2-aminothiazole core.
Causality: The choice of a strong, non-nucleophilic base like sodium tert-butoxide or sodium hydride is crucial.[6][7] These bases deprotonate the incoming amine nucleophile, increasing its nucleophilicity and driving the reaction forward without competing in the substitution. Aprotic solvents like THF or DMF are used to solvate the reagents and prevent side reactions that could occur with protic solvents. Low-temperature addition helps to control the exothermicity of the deprotonation step.
Experimental Protocol:
-
To an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired amine (1.1 equivalents) and anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add sodium tert-butoxide (NaOtBu) (1.2 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting slurry at 0 °C for 20-30 minutes.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Add the solution of the dichlorothiazole dropwise to the cold amine slurry over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for C2-Selective Amination.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C4-Position
After functionalizing the C2 position, the remaining C4-chloride can be used as a handle for C-C bond formation, most commonly via Suzuki-Miyaura cross-coupling. This reaction introduces diverse aryl or heteroaryl moieties, which are essential for targeting specific sub-pockets within the kinase active site.
Causality: The Suzuki reaction requires a palladium catalyst, typically in its Pd(0) oxidation state, which is often generated in situ.[8] The choice of catalyst, ligand, and base is critical and substrate-dependent.[9][10] A phosphine ligand (like dppf in Pd(dppf)Cl₂) stabilizes the palladium center and facilitates the catalytic cycle. A base (e.g., K₂CO₃) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex. A mixed solvent system like dioxane/water is often used to dissolve both the organic and inorganic reagents.
Experimental Protocol:
-
To a Schlenk flask, add the C2-substituted-4-chlorothiazole derivative (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), and potassium carbonate (K₂CO₃) (3.0 equivalents).
-
Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Protocol 3: Amide Bond Formation via Ester Hydrolysis and Coupling
The final key transformation is the conversion of the C5-ester into an amide. This is a crucial step as the amide functionality often forms critical hydrogen bonds with the "hinge region" of the kinase enzyme.
Causality: Direct aminolysis of the methyl ester can be sluggish. A more reliable and general two-step approach is preferred. First, the ester is saponified to the corresponding carboxylate salt using a base like lithium hydroxide (LiOH).[11] Acidification then provides the free carboxylic acid. This acid is then coupled with the desired amine using standard peptide coupling reagents like HATU or EDCI/HOBt, which activate the carboxylic acid for nucleophilic attack by the amine.
Experimental Protocol (Two Steps):
-
A. Hydrolysis:
-
Dissolve the thiazole methyl ester (1.0 equivalent) in a mixture of THF and water (e.g., 3:1).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (2-3 equivalents).
-
Stir at room temperature or with gentle heating (e.g., 40 °C) until the reaction is complete (monitored by LC-MS).
-
Remove the THF in vacuo.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with 1N HCl.
-
Collect the resulting precipitate by filtration or extract with an organic solvent like ethyl acetate. Dry and use in the next step without further purification.
-
-
B. Amide Coupling:
-
Dissolve the crude carboxylic acid (1.0 equivalent) and the desired amine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a coupling agent such as HATU (1.2 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Stir the reaction at room temperature for 2-12 hours until completion.
-
Perform an aqueous workup appropriate for the solvent used (e.g., dilute with water and extract with EtOAc for a DMF reaction).
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry over Na₂SO₄, filter, concentrate, and purify by chromatography or recrystallization.
-
Case Study: A Synthetic Route to a Dasatinib-like Core Structure
To illustrate the synergy of these protocols, we outline a synthetic pathway to a key intermediate used in the synthesis of Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases.[5][6][12] The target is N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methyl-4-pyrimidinyl)amino)-5-thiazolecarboxamide.
Caption: Synthetic pathway towards Dasatinib from the dichlorothiazole building block.
This synthetic route elegantly demonstrates the utility of this compound. The ester is first converted to the required C5-amide. Then, sequential SNAr reactions, first at the more reactive C2 position and subsequently at the C4 position, allow for the controlled and convergent assembly of the final complex molecule. This step-wise approach is fundamental to building libraries of related compounds for structure-activity relationship (SAR) studies.[13]
Safety & Handling
As with all chlorinated heterocyclic compounds, appropriate safety precautions must be taken.
-
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]
-
Hazards: May cause skin, eye, and respiratory irritation.[16] Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[14]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a high-value, strategic building block for the synthesis of kinase inhibitors. Its well-defined and differential reactivity at the C2, C4, and C5 positions enables medicinal chemists to execute logical and efficient synthetic routes to complex, biologically active molecules. The protocols and insights provided herein serve as a guide for researchers in drug discovery to effectively harness the synthetic potential of this versatile reagent.
References
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. mblbio.com [mblbio.com]
- 16. 2,4-Dichlorothiazole | C3HCl2NS | CID 12333155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
Application Note: Methyl 2,4-dichlorothiazole-5-carboxylate as a Versatile Scaffold for the Development of Novel Anti-Inflammatory Agents
Introduction
The 1,3-thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have made it an attractive scaffold for drug discovery.[4] Within the landscape of inflammation research, the development of novel agents that can selectively modulate key inflammatory pathways remains a critical goal. Thiazole derivatives have shown significant promise in this area, with many exhibiting potent inhibitory effects on key enzymes and signaling pathways involved in the inflammatory cascade.[5][6][7]
This application note provides a comprehensive guide for researchers and drug development professionals on utilizing Methyl 2,4-dichlorothiazole-5-carboxylate as a strategic starting material for the synthesis and evaluation of new anti-inflammatory agents. The dichloro-substitution at the 2- and 4-positions provides two reactive sites for facile chemical modification, enabling the rapid construction of diverse chemical libraries. The carboxylate group at the 5-position offers an additional handle for derivatization, further expanding the accessible chemical space. We will detail synthetic strategies, robust protocols for biological evaluation, and the underlying rationale for experimental design.
Part 1: Synthesis and Derivatization Strategies
The power of this compound lies in its synthetic accessibility and the differential reactivity of its functional groups, which allows for selective and sequential modifications.
Synthesis of the Core Scaffold
The parent compound, 2,4-dichloro-5-thiazolecarboxaldehyde, can be synthesized from readily available 2,4-thiazolidinedione. This process involves a Vilsmeier-Haack type reaction using phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9] The resulting aldehyde can then be oxidized and esterified to yield the target this compound.
Protocol 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde[8][9]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add phosphorus oxychloride (POCl₃, ~5-8 equivalents). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add N,N-dimethylformamide (DMF, ~1.1 equivalents) dropwise to the cooled POCl₃ with stirring.
-
Addition of Starting Material: Once the DMF addition is complete, add 2,4-thiazolidinedione (1.0 equivalent) portion-wise, ensuring the temperature remains below 20°C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approx. 110-120°C) and maintain for 4-6 hours, or until the evolution of HCl gas ceases.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This step is highly exothermic and should be performed with caution in a well-ventilated fume hood.
-
Extraction: Extract the aqueous mixture with dichloromethane (DCM) or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2,4-dichloro-5-thiazolecarboxaldehyde.
Subsequent oxidation of the aldehyde to a carboxylic acid (e.g., using Jones oxidation or potassium permanganate) followed by esterification (e.g., with methanol under acidic conditions like H₂SO₄ or using thionyl chloride) will yield the final target scaffold, this compound.
Library Development: Derivatization Pathways
The two chlorine atoms on the thiazole ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups. The C2-chloro is generally more reactive than the C4-chloro, which can allow for selective functionalization. The ester at C5 can be hydrolyzed to the carboxylic acid or converted to an amide.
Part 2: Biological Evaluation of Anti-Inflammatory Activity
A tiered screening approach, beginning with in vitro assays and progressing to in vivo models for the most promising candidates, is an efficient strategy for identifying lead compounds.
Key Inflammatory Pathways and Molecular Targets
Inflammation is a complex biological response involving various cell types and signaling molecules.[10] Thiazole derivatives have been reported to interfere with several key inflammatory pathways.[6] A primary mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[6][7] Additionally, targeting pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and mediators such as nitric oxide (NO) is a validated strategy for anti-inflammatory drug discovery.[11]
In Vitro Screening Protocols
These protocols are designed to be conducted in a 96-well plate format for higher throughput screening of the synthesized library.
Protocol 2: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages[11]
-
Rationale: During inflammation, macrophages are stimulated to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a reliable indicator of anti-inflammatory activity.
-
Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized thiazole derivatives (e.g., 1-100 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone).
-
Inflammatory Stimulus: Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
NO Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Assay: Add 50 µL of Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Quantification: Incubate for 10 minutes at room temperature in the dark. Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance and can be quantified using a sodium nitrite standard curve.
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value for each active compound.
Protocol 3: Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement[11][12]
-
Rationale: TNF-α and IL-6 are key pro-inflammatory cytokines produced by macrophages upon stimulation. Quantifying their levels provides direct insight into the immunomodulatory effects of the test compounds.
-
Sample Collection: Use the remaining supernatant from the same wells used in Protocol 2.
-
ELISA: Perform a quantitative Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for commercially available kits.
-
Data Analysis: Generate standard curves for TNF-α and IL-6. Calculate the concentration of each cytokine in the samples and determine the percentage inhibition for each compound relative to the LPS-stimulated vehicle control. Calculate the IC₅₀ values.
In Vivo Validation
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy in a complex biological system.
Protocol 4: Carrageenan-Induced Paw Edema in Rats[10][13][14]
-
Rationale: This is a classic and highly reproducible model of acute inflammation. The injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
-
Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment.
-
Grouping: Divide animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, oral)
-
Group 2: Carrageenan Control (Vehicle + Carrageenan)
-
Group 3: Standard Drug (e.g., Indomethacin 10 mg/kg, oral)
-
Group 4-X: Test Compounds (various doses, oral)
-
-
Dosing: Administer the vehicle, standard drug, or test compounds orally 1 hour before the carrageenan injection.
-
Inflammation Induction: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
Systematic analysis of the biological data in conjunction with the chemical structures allows for the development of a Structure-Activity Relationship (SAR). This is crucial for guiding the next round of synthesis to optimize potency and selectivity.
Data Presentation
Summarize the in vitro and in vivo data in tables for clear comparison.
Table 1: In Vitro Anti-Inflammatory Activity of Hypothetical Thiazole Derivatives
| Compound ID | R¹ (at C2) | R² (at C4) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| Lead-01 | -Cl | -Cl | >100 | >100 | >100 |
| Lead-02 | -NH-Ph | -Cl | 25.4 | 30.1 | 45.2 |
| Lead-03 | -NH-Ph(4-F) | -Cl | 10.2 | 12.5 | 15.8 |
| Lead-04 | -NH-Ph | -NH-Me | 15.8 | 18.9 | 22.1 |
| Indomethacin | N/A | N/A | 8.5 | 10.3 | 0.1 |
Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | % Inhibition of Edema (at 3 hours) |
| Carrageenan Control | - | 0% |
| Indomethacin | 10 | 55.2% |
| Lead-03 | 20 | 48.6% |
| Lead-04 | 20 | 35.1% |
Building the SAR
From the hypothetical data above, initial SAR insights can be drawn:
-
Substitution at C2 is critical: The unsubstituted parent compound (Lead-01) is inactive, while adding an aniline group (Lead-02) confers activity.
-
Electronic effects matter: Adding an electron-withdrawing fluorine to the phenyl ring at C2 (Lead-03) significantly enhances potency compared to the unsubstituted phenyl (Lead-02).[15]
-
Substitution at C4 modulates activity: Replacing the C4-chloro with a methylamine (Lead-04) retains activity but is less potent than the C4-chloro analogue (Lead-02), suggesting the C4 position is also important for interaction with the biological target.
These initial findings would guide the synthesis of new analogues with different electronic and steric properties at the C2 and C4 positions to further probe the SAR and optimize for a lead candidate.[11][16]
Conclusion
This compound is a highly valuable and versatile starting material for the construction of novel anti-inflammatory agents. Its straightforward synthesis and multiple points for chemical diversification allow for the efficient generation of compound libraries. By employing a systematic workflow of synthesis followed by tiered in vitro and in vivo biological screening, researchers can effectively probe the structure-activity relationship and identify potent lead candidates. The protocols and strategies outlined in this application note provide a robust framework for initiating and advancing drug discovery programs targeting inflammation.
References
- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. researchgate.net [researchgate.net]
- 7. Chapter - Thiazole and Thiazolidinone Derivatives as Anti-inflammatory Agents | Bentham Science [benthamscience.com]
- 8. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 10. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 14. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Polychlorinated Thiazoles
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of polychlorinated thiazoles. This guide is designed to provide practical, field-proven insights into the common challenges encountered during the synthesis, purification, and handling of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying chemical principles that dictate success or failure in the lab.
The thiazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Chlorination of this scaffold can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing biological activity.[1][2] However, the journey to obtaining a specific, pure polychlorinated thiazole is fraught with challenges related to regioselectivity, over-reaction, and product stability. This guide addresses these issues in a direct question-and-answer format.
Section 1: Foundational Synthesis & Common Pitfalls
The most common entry point to the thiazole core is the Hantzsch thiazole synthesis, a robust reaction between an α-haloketone and a thioamide.[2][3][4][5] While reliable, problems at this foundational stage can derail the entire synthetic route.
FAQ: My Hantzsch synthesis of a 2-amino-4-phenylthiazole is resulting in a low yield and multiple spots on TLC. What is going wrong?
This is a classic issue that typically points to one of three areas: reactant quality, reaction conditions, or side reactions.
Troubleshooting Guide:
-
Purity of Starting Materials:
-
α-Haloketone Stability: Reactants like 2-bromoacetophenone are lachrymators and can degrade over time, especially if exposed to moisture or light. Degradation can lead to the formation of byproducts that complicate the reaction. Always use freshly purified or newly purchased α-haloketones.
-
Thioamide Quality: Thiourea, a common thioamide source, can pick up water. Ensure it is dry. For more complex thioamides, stability can be a limiting factor, particularly under harsh pH conditions.[6]
-
-
Reaction Conditions:
-
Solvent Choice: While methanol or ethanol are standard, their polarity can influence reaction rates. For sluggish reactions, consider screening other solvents like 1-butanol or 2-propanol under reflux.[6] Ensure you are using anhydrous solvents, as water can lead to unwanted side reactions.[6]
-
Temperature Control: The Hantzsch synthesis is often exothermic. While heating is typically required to drive the reaction to completion, an initial uncontrolled exotherm can promote polymerization or degradation.[5] A controlled heating profile (e.g., gradual heating to reflux) is recommended. Microwave-assisted synthesis can dramatically shorten reaction times to minutes and offer excellent temperature control, often improving yields.[6][7]
-
-
Work-up and Product Isolation:
-
pH is Critical: The initial product of the Hantzsch synthesis using thiourea is the hydrohalide salt of the 2-aminothiazole (e.g., hydrobromide).[5] This salt is often soluble in the reaction solvent (like methanol). To isolate the neutral product, the reaction mixture must be poured into a basic aqueous solution (e.g., 5% sodium carbonate) to neutralize the acid and precipitate the free base.[8] Incomplete neutralization is a common cause of low isolated yield.
-
Section 2: The Core Challenge: Regiocontrolled Chlorination
Direct chlorination is the most straightforward method to produce polychlorinated thiazoles, but it is notoriously difficult to control. The thiazole ring has positions with differing reactivity, and understanding this is key to achieving the desired substitution pattern.
-
C5 Position: Generally the most electron-rich and most susceptible to electrophilic substitution.[2][9]
-
C2 Position: Electron-deficient and susceptible to nucleophilic attack, especially if a leaving group is present.[2][9][10] The proton at C2 is the most acidic.[2][11]
-
C4 Position: Generally less reactive than C5 to electrophilic attack.
FAQ: I am trying to synthesize 2,5-dichlorothiazole from 2-aminothiazole, but I end up with a complex mixture of mono-, di-, and tri-chlorinated products. How can I improve selectivity?
This is the central challenge in polychlorinated thiazole synthesis. Achieving selectivity requires a careful choice of chlorinating agent and strict control over reaction conditions. Over-chlorination is common due to the activating effect of the amino group and the inherent reactivity of the ring.
Troubleshooting Guide:
-
Choice of Chlorinating Agent: The reactivity of the chlorinating agent is paramount. A less reactive agent provides better control.
| Chlorinating Agent | Typical Conditions | Selectivity | Pros & Cons |
| Elemental Chlorine (Cl₂) | Inert solvent (e.g., CCl₄, CHCl₃), often requires initiator | Low | Pro: Inexpensive. Con: Highly reactive, difficult to handle, poor selectivity, often leads to over-chlorination. |
| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, often at low temperature (0 °C to RT) | Moderate to Good | Pro: Liquid, easier to handle than Cl₂. Good for introducing chlorine at C5. Con: Can lead to over-chlorination if stoichiometry and temperature are not strictly controlled. |
| N-Chlorosuccinimide (NCS) | Acetonitrile, Acetic Acid, or DMF | Good to Excellent | Pro: Solid, easy to handle, generally provides higher selectivity for monochlorination. Con: More expensive, may require longer reaction times or activation. |
| Thionyl Chloride (SOCl₂) | Often used in excess as solvent/reagent, reflux | Varies | Pro: Can act as both a chlorinating and dehydrating agent. Con: Highly reactive, can lead to complex mixtures. Often used for specific transformations rather than general ring chlorination.[12] |
-
Strategic Reaction Control:
-
Stoichiometry: Use a limiting amount of the chlorinating agent to favor the desired level of chlorination. For dichlorination, a step-wise approach (monochlorinate, isolate, then re-subject to a second equivalent) can yield cleaner results than adding two equivalents at once.
-
Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C or even -20 °C and allow the reaction to slowly warm to room temperature. This minimizes over-reaction by taming the kinetics.
-
Protecting Groups: For substrates like 2-aminothiazole, the amino group is highly activating. It may be necessary to protect it (e.g., as an acetyl amide) to temper its activating influence, allowing for more controlled chlorination of the ring. The protecting group can be removed in a subsequent step.
-
Workflow: Selecting a Chlorination Strategy
The following diagram outlines a decision-making process for planning your chlorination experiment.
Caption: Decision tree for chlorination strategy.
Section 3: Stability and Degradation
Polychlorinated thiazoles can be sensitive molecules. Successfully synthesizing the target compound is only half the battle; ensuring its stability during workup, purification, and storage is equally important.
FAQ: My purified 2,4,5-trichlorothiazole appears to decompose in storage, turning dark and showing new impurities in the NMR. What is happening?
This is indicative of product instability, which can be triggered by exposure to light, water, or residual acid/base from the synthesis.
Troubleshooting Guide:
-
Hydrolytic Stability: While the thiazole ring itself is relatively stable, the C-Cl bonds can be susceptible to hydrolysis, especially if there are activating groups on the ring or if the compound is stored in a non-anhydrous environment. Hydrolysis can lead to the formation of corresponding thiazolones. A study on chlorinated thiazide diuretics showed significant degradation via hydrolysis at elevated temperatures and pH.[13]
-
Solution: Ensure the final product is thoroughly dried under high vacuum. Store under an inert atmosphere (argon or nitrogen) in a desiccator. If the product is an oil, consider storing it as a solution in a dry, non-protic solvent (e.g., anhydrous toluene).
-
-
Photostability: Many aromatic and heterocyclic compounds are light-sensitive. UV light can promote the formation of radical species, leading to polymerization or decomposition. Some related thiazide compounds have been shown to undergo photodegradation.[13]
-
Solution: Store the compound in an amber vial or a vial wrapped in aluminum foil to protect it from light.
-
-
Thermal Stability: Avoid excessive heat during purification (e.g., high-temperature distillation) unless the thermal stability of your specific compound is known. Decomposition can accelerate at higher temperatures.
-
Solution: Use purification techniques that do not require high heat, such as column chromatography or recrystallization from a suitable solvent system.
-
-
Rearrangements: While more common in oxazoles (Wasserman rearrangement), thiazoles are not entirely immune to structural rearrangements under certain conditions.[14] The increased aromaticity of thiazoles generally imparts greater stability compared to oxazoles, but this possibility should not be dismissed, especially with complex structures.[14]
-
Solution: Careful structural characterization (2D NMR, etc.) is essential to confirm that the desired isomer has been synthesized and is not rearranging over time.
-
Section 4: Key Experimental Protocols
These protocols are provided as a starting point and should be optimized for your specific substrate. Always perform a thorough risk assessment before starting any new procedure.
Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole[8]
This protocol is based on established procedures for the reaction between 2-bromoacetophenone and thiourea.
Materials:
-
2-Bromoacetophenone (5.0 mmol, 1.0 g)
-
Thiourea (7.5 mmol, 0.57 g)
-
Methanol (5 mL)
-
5% w/v Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.
-
Add 5 mL of methanol.
-
Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solution should become homogeneous.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
In a separate 100 mL beaker, place 20 mL of 5% sodium carbonate solution.
-
Pour the cooled reaction mixture into the sodium carbonate solution while swirling. A precipitate should form immediately.[1][5]
-
Filter the resulting solid using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water to remove any inorganic salts.
-
Dry the collected solid on a watch glass or in a vacuum oven to obtain the final product.
-
Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and melting point determination.
Protocol 2: Electrophilic Chlorination of a Thiazole Derivative (General Procedure)
This is a representative procedure for a controlled chlorination using sulfuryl chloride.
Materials:
-
Substituted Thiazole (1.0 eq)
-
Sulfuryl Chloride (SO₂Cl₂) (1.0-1.1 eq for monochlorination)
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the thiazole starting material in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C using an ice-water bath.
-
Slowly add sulfuryl chloride dropwise via syringe over 10-15 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Stir the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Monitor the reaction progress by TLC or GC/MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo.
-
Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Workflow: Purification and Analysis
Caption: General workflow for purification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Item - New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare [sussex.figshare.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. mdpi.com [mdpi.com]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6187927B1 - Process for preparing a 2-chloro-5-chloromethyl-thiazole compound - Google Patents [patents.google.com]
- 13. Stability of selected chlorinated thiazide diuretics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Suzuki Coupling with Dichlorothiazole Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when performing Suzuki-Miyaura cross-coupling reactions with dichlorothiazole substrates. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to solve complex synthetic challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting and optimizing your reaction.
Q1: My Suzuki coupling with a dichlorothiazole substrate is failing or giving a very low yield. What are the primary culprits?
Low yields in these reactions typically stem from a few key areas. Dichlorothiazoles, as electron-deficient heteroaryl chlorides, present a higher activation barrier for the initial oxidative addition step compared to their bromide or iodide analogs.[1][2] Furthermore, the thiazole ring itself can complicate the reaction.
Here are the most common causes:
-
Catalyst Inactivity or Deactivation: The nitrogen atom of the thiazole ring can coordinate to the palladium center, acting as a ligand poison and deactivating the catalyst.[1][3] This is often observed by the rapid formation of palladium black.[3] Ensure your catalyst is active and consider that standard catalysts may not be robust enough.
-
Suboptimal Reaction Conditions: The choice of ligand, base, and solvent is critical and highly interdependent. A common mistake is not screening a sufficient variety of conditions. For challenging substrates like dichlorothiazoles, a well-matched catalyst-ligand system is paramount.[4]
-
Poor Substrate Solubility: Dichlorothiazole derivatives can have limited solubility in common Suzuki reaction solvents, leading to poor reaction kinetics.[3]
-
Competing Side Reactions: Several side reactions can consume starting materials, drastically lowering the yield of your desired product. These include protodeboronation and homocoupling.[3][5]
Q2: How can I control which chlorine atom reacts on the dichlorothiazole ring (regioselectivity)?
Controlling regioselectivity is one of the most powerful aspects of working with dihalogenated heterocycles, allowing for the synthesis of complex, non-symmetrical molecules. The primary factors influencing selectivity are reaction temperature and the catalyst-ligand system .
-
Temperature Control: For certain isomers, like 3,5-dichloro-1,2,4-thiadiazole, temperature is a reliable switch. Performing the reaction at room temperature with one equivalent of boronic acid selectively yields the 5-aryl-3-chloro product.[6][7][8] Elevating the temperature to reflux conditions drives the reaction to completion, forming the 3,5-diaryl product.[6][8] This allows for sequential couplings with different boronic acids.
-
Catalyst/Ligand Control: For other dichlorothiazole isomers (e.g., 2,4- or 2,5-dichlorothiazoles), the choice of palladium catalyst and phosphine ligand can determine the site of reaction.[9] By switching between different catalyst systems, it's possible to direct the arylation to either the more electronically favored position or the sterically less hindered one.[9] For example, highly electron-rich and bulky ligands can alter the traditional reactivity patterns.[9][10]
Q3: I'm seeing significant byproducts. What are they and how can I prevent them?
Byproduct formation is a clear sign that your reaction conditions are not optimized. The three most common culprits are:
-
Protodeboronation: This is the hydrolysis of the C-B bond of the boronic acid, replacing it with a C-H bond and consuming your nucleophile without it coupling.[3] It is often promoted by high temperatures and excess water.
-
Homocoupling: This is the undesired coupling of two boronic acid molecules (to form a biaryl) or two dichlorothiazole molecules. Boronic acid homocoupling is often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[3][5]
-
Dehalogenation: This involves the replacement of a chlorine atom on the thiazole ring with a hydrogen atom. This can occur if the palladium complex undergoes an alternative reaction pathway after oxidative addition.[5]
-
Solution: This is often tied to the choice of base and solvent. Screening different bases or ensuring your boronic acid is sufficiently reactive to promote transmetalation over competing pathways is key.
-
Q4: Which palladium catalyst and ligand system is the best starting point for dichlorothiazoles?
Given that aryl chlorides are challenging substrates, traditional catalysts like Pd(PPh₃)₄ may require harsh conditions and give low yields.[2][15] A more robust starting point involves using modern, electron-rich, and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Recommended Starting Point: A combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a Buchwald-type phosphine ligand (e.g., SPhos, XPhos, or RuPhos). These ligands are designed to accelerate the rate-limiting oxidative addition step for aryl chlorides and stabilize the catalytic species.[2]
-
Precatalysts: Using a commercially available palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) is highly recommended. These are air-stable compounds that reliably generate the active LPd(0) catalyst in solution, leading to more reproducible results.[2][14]
Section 2: Troubleshooting Guide
Use this guide to diagnose and resolve specific experimental issues.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| No Reaction / Low Conversion | 1. Inactive Catalyst System: Oxidative addition is too slow. 2. Catalyst Poisoning: Thiazole nitrogen is inhibiting the Pd center. 3. Incorrect Base: Boronic acid is not being activated to the boronate. | 1. Switch to a more active ligand: Use a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands) or an NHC ligand to accelerate oxidative addition.[2][16] 2. Increase catalyst loading: A higher loading (e.g., 2-5 mol%) may overcome partial inhibition.[3] 3. Screen bases: Try stronger, more soluble bases like K₃PO₄ or Cs₂CO₃. The base is crucial for forming the reactive boronate species required for transmetalation.[3][12] |
| Significant Homocoupling Product | 1. Oxygen in the reaction: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling. 2. Inefficient reduction of Pd(II) precatalyst: If the Pd(II) source isn't fully converted to Pd(0), it can drive homocoupling. | 1. Improve degassing: Use a robust method like freeze-pump-thaw cycles or sparge the solvent with argon for 20-30 minutes before adding reagents. Maintain a positive inert gas pressure.[13] 2. Use a Pd(0) source: Start with a catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, use a modern precatalyst that is designed for efficient activation.[14] |
| Significant Protodeboronation Product | 1. Unstable Boronic Acid: The boronic acid is degrading under the reaction conditions (heat, aqueous base). 2. Reaction is too slow: If the cross-coupling is sluggish, it gives the boronic acid more time to decompose. | 1. Switch to a boronic ester: Use the corresponding pinacol boronate ester (R-Bpin), which is significantly more stable to hydrolysis.[3] 2. Use KF as the base: Potassium fluoride is a milder base that can activate the boronic acid while minimizing decomposition.[12] 3. Accelerate the reaction: Use a more active catalyst system or higher temperature (if selectivity is not an issue) to consume the boronic acid faster. |
| Catalyst Turns Black Immediately / Reaction Stalls | 1. Catalyst Decomposition: The active Pd(0) species is unstable and aggregating into inactive palladium black. 2. Ligand Degradation: The phosphine ligand may be oxidizing or degrading at high temperatures. | 1. Use a more robust ligand: Sterically hindered biaryl phosphine ligands are designed to stabilize the monomeric palladium complexes and prevent aggregation.[2] 2. Lower the temperature: If possible, run the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) to improve catalyst lifetime. 3. Use a precatalyst: These are often more stable than generating the catalyst from a separate Pd source and ligand.[14] |
| Poor Regioselectivity / Mixture of Isomers | 1. Incorrect Temperature: The reaction temperature is not optimized for selective mono-arylation. 2. Non-selective Catalyst System: The chosen ligand does not impart sufficient steric or electronic bias to differentiate between the two chlorine atoms. | 1. Adjust temperature: For substrates like 3,5-dichloro-1,2,4-thiadiazole, perform the reaction at room temperature for mono-C5-arylation.[6] 2. Screen ligands: Test a panel of ligands with varying steric bulk and electronic properties. A systematic ligand screening can often identify a catalyst system that provides high selectivity for one position.[9] |
Section 3: Protocols and Methodologies
These protocols provide a validated starting point for your experiments. Always perform reactions in a fume hood under an inert atmosphere.
Protocol 1: General Method for Selective Mono-Arylation
This protocol is optimized for the selective C-5 arylation of a substrate like 3,5-dichloro-1,2,4-thiadiazole.
Step-by-Step Methodology:
-
To an oven-dried reaction vial, add the dichlorothiazole substrate (1.0 equiv), the arylboronic acid (1.1 equiv), and a magnetic stir bar.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).
-
Seal the vial with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Through the septum, add the degassed solvent (e.g., toluene, 0.2 M concentration).
-
In a separate vial, prepare a degassed aqueous solution of K₂CO₃ (2 M).
-
Add the degassed K₂CO₃ solution (2.0 equiv) to the reaction mixture via syringe.
-
Stir the reaction vigorously at room temperature for 24 hours.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 2: Screening Guide for Optimizing a Challenging Coupling
When a standard protocol fails, a systematic screen of key parameters is necessary. Set up an array of parallel reactions to efficiently test different conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Pd Source (2 mol%) | Pd₂(dba)₃ | Pd(OAc)₂ | Buchwald Precatalyst G3 | PdCl₂(dppf) |
| Ligand (4 mol%) | SPhos | XPhos | P(t-Bu)₃ | None (for PdCl₂(dppf)) |
| Base (2.0 equiv) | K₂CO₃ | K₃PO₄ | Cs₂CO₃ | KF |
| Solvent | Dioxane / H₂O (10:1) | Toluene / H₂O (10:1) | THF / H₂O (10:1) | DMF (anhydrous) |
| Temperature | 80 °C | 100 °C | 100 °C | 80 °C |
Rationale: This matrix allows you to test different classes of ligands (Buchwald vs. simple alkyl phosphine), bases of varying strength and solubility, and common solvent systems to quickly identify a promising set of conditions for further optimization.[4][17]
Section 4: Visual Guides and Mechanisms
Understanding the underlying processes is key to effective troubleshooting.
Caption: The fundamental catalytic cycle for the Suzuki-Miyaura coupling reaction.[14]
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. reddit.com [reddit.com]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
Technical Support Center: Troubleshooting Regioselectivity in Thiazole Functionalization
Welcome to the technical support center for thiazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of regioselective reactions on the thiazole core. As a privileged scaffold in numerous pharmaceuticals and functional materials, mastering its selective functionalization is paramount.
This document moves beyond simple protocols to explain the underlying principles governing thiazole reactivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design your synthetic routes.
Fundamentals of Thiazole Reactivity
The regiochemical outcome of any reaction on the thiazole ring is a direct consequence of its inherent electronic properties. The nitrogen atom at position 3 acts as a pyridine-type nitrogen, while the sulfur at position 1 behaves similarly to that in thiophene.[1][2] This unique arrangement creates a delicate balance of electron density and acidity.
-
Acidity: The proton at the C2 position is the most acidic due to the inductive electron-withdrawing effects of both adjacent heteroatoms.[1][3] Deprotonation with strong organolithium bases preferentially occurs at this site.[1][3]
-
Electron Density: Calculated π-electron density reveals that the C5 position is the most electron-rich and therefore the primary site for electrophilic substitution.[1][2][3] The C4 position is nearly neutral, while the C2 position is the most electron-deficient.[1]
-
Basicity: Thiazole is a weak base, with a pKa of approximately 2.5 for its conjugate acid.[3] It is readily protonated at the N3 nitrogen by strong acids.[1]
This electronic landscape is the key to predicting and controlling where substituents will be introduced.
Caption: Summary of position-specific reactivity of the thiazole nucleus.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the functionalization of thiazoles in a practical, question-and-answer format.
Category 1: Electrophilic Aromatic Substitution (e.g., Halogenation, Nitration)
Question 1: "I am trying to brominate my 2-substituted thiazole, but I'm getting a mixture of C4 and C5 isomers, with low overall yield. How can I improve selectivity for the C5 position?"
Answer: This is a classic regioselectivity challenge. The C5 position is inherently the most nucleophilic and should be the primary site of electrophilic attack.[1][4] Poor selectivity often points to issues with reaction conditions or the directing influence of your existing substituent.
Troubleshooting Steps:
-
Assess Your Substituent: An electron-donating group (EDG) at C2 (e.g., -NH2, -OR) strongly activates the C5 position for electrophilic attack.[1] Conversely, an electron-withdrawing group (EWG) deactivates the ring, requiring harsher conditions that can lead to side reactions and poor selectivity.
-
Reagent Choice is Critical:
-
For Activated Rings (C2-EDG): Use a milder brominating agent like N-Bromosuccinimide (NBS) in a non-polar solvent like THF or acetonitrile at 0 °C to room temperature. This minimizes over-bromination and decomposition.
-
For Deactivated Rings (C2-EWG): Direct bromination with Br2 can be sluggish and unselective. Consider a metalation-trapping strategy instead (see Category 2). If you must proceed with electrophilic bromination, using Br2 in acetic acid or with a Lewis acid catalyst may be necessary, but expect potential challenges with selectivity.
-
-
Solvent & Temperature: Start with less polar solvents and low temperatures (-20 °C to 0 °C) to enhance selectivity. Polar, protic solvents can sometimes alter the reactivity profile.
-
Confirm Starting Material Purity: Ensure your starting thiazole is free of isomers or impurities that could lead to multiple products.
Underlying Principle: The selectivity of electrophilic aromatic substitution is a kinetic phenomenon. Milder conditions and a more selective electrophile (like the bromonium ion from NBS) will preferentially react at the most electron-rich site (C5) before having the chance to react at the less activated C4 position.
Category 2: Deprotonation and Metalation (e.g., Lithiation)
Question 2: "I need to functionalize my thiazole at the C2 position. I'm using n-BuLi, but I'm seeing decomposition and what appears to be attack at other positions. What's going wrong?"
Answer: While the C2-H is the most acidic proton on the thiazole ring, the high reactivity of organolithium reagents can lead to side reactions if not properly controlled.[1][3]
Troubleshooting Steps:
-
Choice of Base and Temperature:
-
n-Butyllithium (n-BuLi): This is a very strong, non-hindered base. It is excellent for deprotonating the C2 position but can be aggressive. ALWAYS perform the reaction at low temperatures, typically -78 °C in an ethereal solvent like THF or diethyl ether.
-
Lithium Diisopropylamide (LDA): LDA is a strong, but sterically hindered, non-nucleophilic base. It is often a better choice than n-BuLi for deprotonating positions adjacent to sensitive functional groups or when n-BuLi causes decomposition.[5][6] It is also run at -78 °C.
-
-
Order of Addition: The order of addition can be critical. A common successful procedure is to add the organolithium reagent slowly to a cooled (-78 °C) solution of the thiazole substrate.[7] This maintains a low concentration of the highly reactive base.
-
Quenching: After the deprotonation is complete (typically 30-60 minutes at -78 °C), the electrophile should be added at the same low temperature to trap the C2-lithiated species before it can decompose or rearrange.
-
Directed Metalation Groups (DMG): If your thiazole has a suitable directing group (e.g., -CONR2, -OMe) at C4 or C5, this can direct lithiation to the adjacent position.[8][9] For example, a C4-carboxamide can direct lithiation to the C5 position, overriding the inherent acidity of C2-H.[5]
Caption: Troubleshooting workflow for C2-lithiation of thiazoles.
Category 3: Palladium-Catalyzed C-H Activation/Arylation
Question 3: "My Pd-catalyzed direct C-H arylation is giving me a mixture of C2 and C5 products. How can I control the regioselectivity?"
Answer: This is an advanced topic where selectivity is not governed by the thiazole's inherent electronics alone, but by the intricate interplay of the catalyst, ligand, and base.[10][11] Recent literature has shown that catalyst control can override the natural reactivity of the heterocycle.
Key Control Elements:
| Component | To Favor C5-Arylation | To Favor C2-Arylation | Rationale |
| Ligand | Bathophenanthroline (Bphen) or Ligand-Free[11][12][13] | Triphenylphosphine (PPh3)[10][11] | The ligand geometry and electronics dictate the accessibility of the C-H bond to the palladium center. PPh3 favors a pathway involving the more acidic C2-H, while phenanthroline-type ligands can facilitate a different mechanism at C5.[10][11] |
| Base | K3PO4 or K2CO3[11] | NaOtBu[10][11] | The base is crucial in the C-H activation step (concerted metalation-deprotonation). A strong, non-nucleophilic base like NaOtBu can facilitate deprotonation at the most acidic C2 site, while a weaker base like K3PO4 is more effective in catalytic cycles favoring C5.[10][11] |
| Catalyst | Pd(OAc)2 | Pd(OAc)2 or other Pd(II) sources | The palladium precursor is often less critical than the ligand and base combination for directing selectivity. |
Troubleshooting Strategy:
-
Identify Your Target: Decide whether you want the C2 or C5 product.
-
Select the Correct "Cocktail": Based on the table above, choose the specific combination of ligand and base reported to favor your desired isomer.
-
Screen Solvents and Temperature: Reactions are typically run at elevated temperatures (100-140 °C) in solvents like DMA, DMF, or toluene. Optimization may be required.
-
Sequential Arylation: If you need to functionalize multiple positions, these catalyst-controlled methods can be used sequentially to build complex molecules like 2,4,5-triarylated thiazoles.[10][11]
Sample Protocol: Regioselective C5-Bromination of 2-Aminothiazole
This protocol provides a reliable method for the selective bromination at the C5 position of an activated thiazole.
Materials:
-
2-Aminothiazole
-
N-Bromosuccinimide (NBS), recrystallized
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Saturated aqueous sodium thiosulfate (Na2S2O3)
-
Brine
-
Magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen line
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-aminothiazole (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add recrystallized NBS (1.05 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na2S2O3 to consume any remaining NBS, followed by saturated aqueous NaHCO3.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or recrystallization to yield 2-amino-5-bromothiazole.
References
- 1. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselectivity in the lithiation of methyl-substituted thiazole- and oxazole-carboxylic acids and carboxamides: general methods for the elaboration of trisubstituted thiazoles and oxazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. sites.wp.odu.edu [sites.wp.odu.edu]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Directed Ortho Metalation [organic-chemistry.org]
- 10. Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. | Semantic Scholar [semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings [organic-chemistry.org]
Common impurities in "Methyl 2,4-dichlorothiazole-5-carboxylate" synthesis
Answering the user's request.## Technical Support Center: Synthesis of Methyl 2,4-dichlorothiazole-5-carboxylate
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges and troubleshoot impurity formation during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Synthesis Overview: A Three-Stage Pathway
The industrial synthesis of this compound is typically a three-stage process, starting from the readily available 2,4-thiazolidinedione. Each stage presents a unique set of challenges and potential impurity profiles that must be carefully managed.
Caption: High-level overview of the synthesis pathway.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific issues encountered during synthesis, organized by reaction stage.
Part 1: Impurities from the Vilsmeier-Haack Reaction (Aldehyde Synthesis)
The conversion of 2,4-thiazolidinedione to 2,4-dichloro-5-thiazolecarboxaldehyde is a robust but aggressive reaction. The primary issues stem from incomplete reaction or side reactions involving the highly reactive Vilsmeier reagent (a chloroiminium ion formed from POCl₃ and DMF)[1][2].
Question 1: My crude aldehyde product shows multiple spots on TLC/peaks in GC-MS analysis. What are the likely impurities?
Answer: The most common impurities from this stage are related to incomplete chlorination and reaction. The harsh conditions (refluxing POCl₃) are necessary to replace both the carbonyl oxygen and the acidic proton of the dione, as well as to formylate the C5 position.
-
Causality & Identification:
-
Impurity A - Unreacted 2,4-Thiazolidinedione: If the reaction temperature did not reach or was not maintained at the optimal level (typically >110°C), you might have residual starting material[3]. This is highly polar and will have a low Rf on normal-phase TLC.
-
Impurity B - Monochloro Intermediates: A significant potential byproduct is 4-chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde . This arises when the chlorination at the C2 position is incomplete. Its formation is favored at lower temperatures or with insufficient reagent[3].
-
Residual Solvents: While POCl₃ is quenched during aqueous workup, residual N,N-Dimethylformamide (DMF) can be carried through if the extraction is not thorough.
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Moisture will rapidly decompose the Vilsmeier reagent and POCl₃, hindering the reaction.
-
Verify Reagent Stoichiometry: Use a sufficient excess of both POCl₃ (3-10 mol equivalents) and DMF (1-1.5 mol equivalents) to drive the reaction to completion[3].
-
Temperature Control: The reaction mixture must be heated to reflux (approx. 110-120°C) and maintained there until gas evolution (HCl) ceases, which typically takes several hours[3]. Monitoring by TLC or GC is crucial to determine completion.
-
Purification: The crude aldehyde must be purified before proceeding. Silica gel column chromatography is an effective method[1].
-
Part 2: Impurities from the Oxidation of Aldehyde to Carboxylic Acid
The oxidation of the electron-deficient 2,4-dichloro-5-thiazolecarboxaldehyde to its corresponding carboxylic acid requires carefully chosen conditions to avoid degradation while ensuring complete conversion.
Question 2: My final product is contaminated with the starting aldehyde. How can I improve the oxidation step?
Answer: The presence of residual aldehyde is a classic sign of incomplete oxidation. The electron-withdrawing nature of the dichlorothiazole ring can make the aldehyde less susceptible to some weaker oxidizing agents.
-
Causality & Identification:
-
Impurity C - Unreacted Aldehyde: This is the most direct and common impurity from this stage. It can be readily detected by HPLC, where it will have a different retention time than the carboxylic acid and final ester.
-
Oxidant Choice: The choice of oxidant is critical. While many reagents can oxidize aldehydes[4][5], a common and effective method for electron-rich aromatic aldehydes involves basic hydrogen peroxide[3]. However, for this electron-poor system, stronger conditions or different reagents might be necessary.
-
-
Troubleshooting Protocol:
-
Select a Robust Oxidant: Consider using reagents known for their effectiveness with a broad range of aldehydes. Options include:
-
Potassium permanganate (KMnO₄) in a basic solution.
-
Jones reagent (CrO₃ in sulfuric acid), though less desirable due to chromium waste.
-
Sodium hypochlorite (bleach) under basic conditions can also be effective[6].
-
-
Monitor for Completion: Use TLC or HPLC to track the disappearance of the aldehyde starting material. The carboxylic acid product will be significantly more polar (lower Rf on TLC).
-
Drive the Reaction: If the reaction stalls, a slight excess of the oxidant or an extended reaction time may be required. Be cautious with excessive heating, which could promote decomposition.
-
Workup Procedure: After oxidation, the reaction mixture is typically acidified to protonate the carboxylate salt, allowing for its extraction into an organic solvent. Ensure the pH is sufficiently low (pH < 2) to fully protonate the acid.
-
Part 3: Impurities from the Fischer Esterification
The final step, converting the carboxylic acid to the methyl ester, is an equilibrium-driven process. This reversibility is the primary source of the most critical process-related impurity.
Question 3: The main impurity in my final product is the unreacted 2,4-dichlorothiazole-5-carboxylic acid. How can I remove it and prevent its formation?
Answer: This is the most frequently encountered issue. The presence of the starting carboxylic acid is a direct consequence of the equilibrium nature of the Fischer esterification reaction[7][8]. The final product is also susceptible to hydrolysis back to the acid if exposed to moisture.
-
Causality & Identification:
-
Impurity D - Unreacted Carboxylic Acid: As the reaction Acid + Alcohol ⇌ Ester + Water is reversible, some starting acid will remain at equilibrium. This is often seen as a prominent peak in HPLC analysis[9].
-
Impurity E - Water: Water is a product of the reaction. Its presence shifts the equilibrium back towards the starting materials. It can be introduced with reagents or from atmospheric moisture.
-
Product Hydrolysis: The methyl ester can hydrolyze back to the carboxylic acid during workup or storage if conditions are wet, acidic, or basic.
-
-
Troubleshooting Protocol:
-
Drive the Equilibrium: To maximize ester formation, you must shift the equilibrium to the right. This is achieved by:
-
Using a Large Excess of Alcohol: Use methanol as the solvent. This large excess of a reactant pushes the reaction forward (Le Châtelier's principle)[10].
-
Removing Water: As water is formed, its removal will drive the reaction to completion. This can be done by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves to the reaction.
-
-
Use an Effective Catalyst: Concentrated sulfuric acid is a common and effective catalyst for Fischer esterification[7]. Ensure a sufficient catalytic amount is used (typically 1-5 mol%).
-
Anhydrous Conditions: Use dry methanol and glassware to minimize the initial concentration of water.
-
Purification: To remove the final traces of the acidic impurity, perform a workup wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble sodium salt and removed in the aqueous layer, while the neutral ester remains in the organic phase. Caution: Over-exposure to a strong base can hydrolyze the ester product. Use a mild base and perform the wash quickly without vigorous, prolonged shaking.
-
Impurity Formation Pathways
Caption: Formation pathways for key process-related impurities.
Summary of Common Impurities
| Impurity Name | Structure | Likely Origin |
| 2,4-Thiazolidinedione | Starting Material | Incomplete Vilsmeier-Haack Reaction (Step 1) |
| 4-Chloro-2-oxo-2,3-dihydrothiazole-5-carbaldehyde | Intermediate | Incomplete Chlorination in Step 1 |
| 2,4-Dichloro-5-thiazolecarboxaldehyde | Intermediate | Incomplete Oxidation (Step 2) |
| 2,4-Dichlorothiazole-5-carboxylic Acid | Intermediate / Degradant | Incomplete Esterification (Step 3) / Product Hydrolysis |
Experimental Protocol: HPLC Analysis
A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring reaction progress and quantifying the purity of the final product.
-
Objective: To separate the final product (this compound) from its key impurities, particularly the starting carboxylic acid and the aldehyde intermediate.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
Start with a higher percentage of Mobile Phase A to retain the polar carboxylic acid.
-
Gradually increase the percentage of Mobile Phase B to elute the less polar aldehyde and the final ester product.
-
A typical gradient might run from 10% B to 90% B over 15-20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all components have reasonable absorbance (e.g., 254 nm or 270 nm).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.5-1.0 mg/mL.
-
-
Expected Elution Order: In reverse-phase HPLC, compounds elute from most polar to least polar. The expected order would be:
-
2,4-Dichlorothiazole-5-carboxylic Acid (most polar)
-
2,4-Dichloro-5-thiazolecarboxaldehyde
-
This compound (least polar)
-
References
- 1. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. orgosolver.com [orgosolver.com]
- 9. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Thiazole Synthesis: Exploring Alternatives to Methyl 2,4-dichlorothiazole-5-carboxylate
For the discerning researcher in drug development and medicinal chemistry, the thiazole ring represents a cornerstone of molecular design. Its prevalence in a multitude of FDA-approved drugs underscores its significance as a privileged scaffold. While functionalized thiazoles like "Methyl 2,4-dichlorothiazole-5-carboxylate" serve as valuable building blocks, a comprehensive understanding of alternative and classical synthetic routes is paramount for strategic and efficient molecular construction. This guide provides an in-depth, objective comparison of key synthetic methodologies for accessing the thiazole core, grounded in experimental data and mechanistic insights to empower your research endeavors.
Executive Summary: A Comparative Overview of Thiazole Synthesis Methods
The selection of a synthetic route to a target thiazole is a critical decision, influenced by factors such as desired substitution patterns, available starting materials, and scalability. Below is a high-level comparison of the primary methods discussed in this guide.
| Synthesis Method | Typical Reagents | Key Advantages | Key Disadvantages | Typical Yield Range | Typical Reaction Time |
| Hantzsch Synthesis | α-Haloketone, Thioamide | Well-established, broad substrate scope, reliable for 2,4-disubstituted thiazoles. | Often requires heating and extended reaction times. | 70-95% | 2-24 hours |
| Microwave-Assisted Hantzsch | α-Haloketone, Thioamide | Dramatically reduced reaction times, often higher yields, environmentally friendly. | Requires specialized microwave equipment. | 85-98% | 5-30 minutes |
| Gabriel Synthesis | Acylamino-ketone, Phosphorus Pentasulfide (P₂S₅) | Access to 2,5-disubstituted thiazoles. | Requires high temperatures and a stoichiometric amount of a thionating agent. | 40-50% | 1-2 hours |
| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide (CS₂) | Mild reaction conditions, provides access to 5-aminothiazoles. | Primarily limited to the synthesis of 5-amino substituted thiazoles. | 50-80% | 1-5 hours |
| Modern One-Pot/Catalytic Methods | Varies (e.g., Aldehydes, Amines, Sulfur) | High efficiency, atom economy, often milder conditions, can be environmentally benign. | May require specific catalysts, substrate scope can be variable. | 60-95% | Varies (minutes to hours) |
The Hantzsch Thiazole Synthesis: The Workhorse of Thiazole Construction
First reported in 1887, the Hantzsch synthesis remains one of the most reliable and widely utilized methods for preparing thiazole derivatives, particularly those with substitution at the 2- and 4-positions.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide.[1][3]
Mechanistic Rationale
The robustness of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The process is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, proceeding via an SN2 reaction. This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon of the ketone. The final step is a dehydration event, leading to the formation of the stable, aromatic thiazole ring.[3][4]
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Conventional Heating)
This protocol details the synthesis of the common building block, 2-amino-4-phenylthiazole, from 2-bromoacetophenone and thiourea.[1]
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).
-
Add methanol (5 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.
-
Remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold deionized water.
-
Allow the solid to air dry completely on a watch glass.
Expected Yield: High yields, often exceeding 90%, are achievable with this method.
Modern Advancements: Microwave-Assisted Hantzsch Synthesis
A significant improvement to the classical Hantzsch synthesis is the use of microwave irradiation.[5][6][7] This modification dramatically reduces reaction times from hours to minutes and frequently leads to higher yields.[8]
Comparative Data: Conventional vs. Microwave Synthesis of 2-Amino-4-phenylthiazole
| Method | Reaction Time | Yield | Reference |
| Conventional Heating | 8-12 hours | ~85% | [9][10] |
| Microwave Irradiation | 5-8 minutes | >90% | [8][11] |
This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which overcomes the activation energy barrier more effectively than conventional heating methods.
Caption: General laboratory workflow for the Hantzsch synthesis.
The Gabriel Synthesis: A Route to 2,5-Disubstituted Thiazoles
For accessing thiazoles with substitution at the 2- and 5-positions, the Gabriel synthesis offers a viable, albeit less common, alternative.[12][13] This method involves the reaction of an acylamino-ketone with a thionating agent, typically phosphorus pentasulfide (P₂S₅), at elevated temperatures.[4][14]
Mechanistic Considerations
The Gabriel synthesis is a cyclodehydration reaction. The phosphorus pentasulfide acts as a thionating agent, converting the carbonyl oxygen of the amide to sulfur. This is followed by an intramolecular cyclization and dehydration to form the thiazole ring.
Experimental Protocol: Synthesis of 2,5-Dimethylthiazole
The following protocol is a representative example of the Gabriel synthesis.[12]
Materials:
-
N-(2-oxopropyl)acetamide (acylamino-ketone)
-
Phosphorus pentasulfide (P₂S₅)
-
Dry Benzene
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser, suspend phosphorus pentasulfide in dry benzene.
-
Add N-(2-oxopropyl)acetamide to the flask.
-
Carefully heat the mixture to initiate an exothermic reaction.
-
Once the initial reaction subsides, reflux the mixture for 30 minutes.
-
After cooling, carefully add water to the reaction mixture.
-
Make the aqueous layer alkaline with a sodium hydroxide solution.
-
Extract the product with ether, dry the organic layer over anhydrous sodium sulfate, and remove the solvent.
-
Purify the crude product by distillation.
Expected Yield: Moderate yields, typically in the range of 40-50%, are reported for this method.
The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles
The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles under mild conditions.[15][16] This reaction involves the condensation of an α-aminonitrile with reagents such as carbon disulfide, carbon oxysulfide, or isothiocyanates.[16][17]
Mechanistic Pathway
The reaction begins with the nucleophilic attack of the nitrogen of the α-aminonitrile on the electrophilic carbon of carbon disulfide.[16] This is followed by an intramolecular cyclization, where the newly formed thiol group attacks the nitrile carbon. A subsequent tautomerization yields the aromatic 5-aminothiazole.[16]
Caption: Mechanism of the Cook-Heilbron synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This protocol outlines the synthesis of a 5-aminothiazole derivative using aminoacetonitrile and carbon disulfide.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Pyridine
-
Ethanol
Procedure:
-
Dissolve aminoacetonitrile hydrochloride in a mixture of pyridine and ethanol.
-
Cool the solution in an ice bath and add carbon disulfide dropwise with stirring.
-
Allow the reaction mixture to stir at room temperature for several hours.
-
The product will precipitate from the reaction mixture.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
Expected Yield: Yields for the Cook-Heilbron synthesis are generally in the moderate to good range (50-80%).
Modern and Green Approaches to Thiazole Synthesis
In recent years, there has been a significant drive towards developing more efficient, atom-economical, and environmentally friendly methods for thiazole synthesis.[5][6][7] These modern approaches often involve one-pot procedures, the use of novel catalysts, and alternative energy sources.
One-Pot Multi-Component Syntheses
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction. Several one-pot methods for thiazole synthesis have been developed, often employing readily available starting materials like aldehydes, amines, and elemental sulfur.[18][19]
Copper-Catalyzed Synthesis
The use of copper catalysts has emerged as a promising strategy for thiazole synthesis. For instance, a rapid and efficient synthesis of 4-substituted 2-aminothiazoles has been developed using copper silicate as a heterogeneous, reusable catalyst.[20] This method offers high yields and short reaction times under reflux conditions in ethanol.[20]
Experimental Data: Copper-Catalyzed Synthesis of 2-Amino-4-phenylthiazole [20]
-
Reagents: Phenacyl bromide (1 mmol), Thiourea (1.2 mmol)
-
Catalyst: Copper silicate (10 mol%)
-
Solvent: Ethanol
-
Temperature: 78 °C (Reflux)
-
Time: 30 minutes
-
Yield: 96%
The reusability of the heterogeneous catalyst makes this a particularly attractive green alternative.
Conclusion
The synthesis of the thiazole ring is a well-explored area of organic chemistry, with a rich history of classical methods and a vibrant landscape of modern innovations. While functionalized starting materials like "this compound" offer direct routes to specific derivatives, a thorough understanding of the Hantzsch, Gabriel, and Cook-Heilbron syntheses provides a versatile toolkit for accessing a wide range of thiazole-containing molecules. Furthermore, the adoption of modern techniques such as microwave-assisted synthesis and novel catalytic systems can significantly enhance efficiency, reduce environmental impact, and broaden the scope of accessible thiazole derivatives. The choice of synthetic strategy will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide serves as a foundational resource to inform these critical decisions in your research and development endeavors.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. benchchem.com [benchchem.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bepls.com [bepls.com]
- 6. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. asianpubs.org [asianpubs.org]
- 9. rjpbcs.com [rjpbcs.com]
- 10. asianpubs.org [asianpubs.org]
- 11. asianpubs.org [asianpubs.org]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- 13. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 14. Thiazoles and Bisthiazoles | Encyclopedia MDPI [encyclopedia.pub]
- 15. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 16. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. nanobioletters.com [nanobioletters.com]
A Comparative Guide to Thiazole Synthesis: From Classic Reactions to Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The thiazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] Its prevalence in pharmaceuticals, from anticancer agents to antibiotics, underscores the critical need for efficient and versatile synthetic methods.[2] This guide provides an in-depth, objective comparison of key thiazole synthesis methodologies, offering the experimental data and mechanistic insights necessary to select the optimal route for your research and development endeavors. We will explore the time-tested Hantzsch, Gabriel, and Cook-Heilbron syntheses alongside modern advancements in microwave-assisted and copper-catalyzed approaches.
The Enduring Legacy of the Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch synthesis remains one of the most widely utilized methods for constructing the thiazole nucleus. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. The inherent simplicity and generally high yields of this method have contributed to its long-standing popularity in organic synthesis.[3]
Mechanistic Rationale
The reaction proceeds through an initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, forming an intermediate that subsequently undergoes intramolecular cyclization and dehydration to yield the aromatic thiazole ring.[3] This robust mechanism is tolerant of a wide variety of functional groups on both the thioamide and the α-haloketone, allowing for the synthesis of a diverse library of thiazole derivatives.
Thioamide [label="Thioamide"]; Haloketone [label="α-Haloketone"]; Intermediate1 [label="S-Alkylated Intermediate"]; Intermediate2 [label="Hydroxythiazoline Intermediate"]; Thiazole [label="Thiazole"];
Thioamide -> Intermediate1 [label=" Nucleophilic Attack"]; Haloketone -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\n Cyclization"]; Intermediate2 -> Thiazole [label=" Dehydration"]; }
Figure 1: Simplified mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole (Classical Method)
This protocol provides a standard procedure for the synthesis of 2-amino-4-phenylthiazole, a common thiazole derivative.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
In a 20 mL round-bottom flask, combine 2-bromoacetophenone (1.0 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).[3]
-
Add 5 mL of methanol and a magnetic stir bar.[3]
-
Heat the mixture to a gentle reflux (approximately 65-70°C) with stirring for 30-60 minutes.[3]
-
After cooling to room temperature, pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]
-
Collect the resulting precipitate by vacuum filtration, washing the solid with cold deionized water.[3]
-
Allow the product to air dry completely. The product is often of sufficient purity without further purification.[3]
The Gabriel Synthesis: Access to 2,5-Disubstituted Thiazoles
The Gabriel synthesis offers a reliable route to 2,5-disubstituted thiazoles through the reaction of an α-acylaminoketone with a phosphorus pentasulfide (P₄S₁₀).[4] This method is particularly useful when the desired substitution pattern is not readily accessible through the Hantzsch reaction.
Mechanistic Considerations
The reaction involves the thionation of the amide and ketone carbonyl groups of the α-acylaminoketone by phosphorus pentasulfide, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The choice of the starting α-acylaminoketone dictates the substituents at the 2- and 5-positions of the final product.
Start [label="α-Acylaminoketone"]; Thionation [label="Thionation with P₄S₁₀"]; Cyclization [label="Intramolecular Cyclization"]; Product [label="2,5-Disubstituted Thiazole"];
Start -> Thionation; Thionation -> Cyclization; Cyclization -> Product; }
Figure 2: General workflow of the Gabriel thiazole synthesis.
Experimental Protocol: Synthesis of 2,5-Diphenylthiazole
This protocol outlines the synthesis of 2,5-diphenylthiazole from α-benzamidoacetophenone.
Materials:
-
α-Benzamidoacetophenone
-
Phosphorus pentasulfide (P₄S₁₀)
-
Pyridine (as solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve α-benzamidoacetophenone in pyridine.
-
Add phosphorus pentasulfide portion-wise to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 2,5-diphenylthiazole.
The Cook-Heilbron Synthesis: A Gateway to 5-Aminothiazoles
The Cook-Heilbron synthesis provides a mild and efficient route to 5-aminothiazoles, a class of compounds with significant biological activity.[1] This reaction involves the treatment of an α-aminonitrile with carbon disulfide, dithioacids, or their esters.[1]
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon atom of carbon disulfide. This is followed by an intramolecular cyclization, where the nitrile group is attacked by the newly formed dithiocarbamate intermediate, and subsequent tautomerization to yield the stable 5-aminothiazole.[1]
Aminonitrile [label="α-Aminonitrile"]; CS2 [label="Carbon Disulfide"]; Intermediate1 [label="Dithiocarbamate Intermediate"]; Intermediate2 [label="Cyclized Intermediate"]; Product [label="5-Aminothiazole"];
Aminonitrile -> Intermediate1 [label=" Nucleophilic\n Addition"]; CS2 -> Intermediate1; Intermediate1 -> Intermediate2 [label=" Intramolecular\n Cyclization"]; Intermediate2 -> Product [label=" Tautomerization"]; }
Figure 3: Simplified mechanism of the Cook-Heilbron synthesis.
Experimental Protocol: Synthesis of 5-Amino-2-mercaptothiazole
This protocol describes the synthesis of 5-amino-2-mercaptothiazole from aminoacetonitrile and carbon disulfide.
Materials:
-
Aminoacetonitrile hydrochloride
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of ethanol and water.
-
To this basic solution, add aminoacetonitrile hydrochloride with stirring.
-
Cool the reaction mixture in an ice bath and add carbon disulfide dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Acidify the reaction mixture with a dilute acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 5-amino-2-mercaptothiazole.
Modern Advancements in Thiazole Synthesis
While the classical methods remain highly relevant, modern techniques have been developed to improve reaction efficiency, reduce reaction times, and enhance the green chemistry profile of thiazole synthesis.
Microwave-Assisted Hantzsch Synthesis
The application of microwave irradiation to the Hantzsch synthesis has been shown to dramatically reduce reaction times and, in many cases, improve yields.[5] The rapid and efficient heating provided by microwaves can accelerate the rate of cyclization and dehydration steps.
A study comparing the conventional and microwave-assisted synthesis of 2-amino-4-phenylthiazole demonstrated a significant reduction in reaction time from hours to minutes, with a comparable or even higher yield.
Copper-Catalyzed Synthesis from Oximes
Recent research has introduced a novel copper-catalyzed method for the synthesis of thiazoles from readily available oximes, anhydrides, and potassium thiocyanate. This approach avoids the use of α-haloketones, which can be lachrymatory and toxic. The reaction proceeds under mild conditions and exhibits good functional group tolerance.[6][7]
Comparative Performance Analysis
To provide a clear and objective comparison, the following table summarizes the performance of the different methods for the synthesis of representative thiazole derivatives.
| Synthesis Method | Target Compound | Starting Materials | Reaction Time | Yield | Key Advantages | Key Disadvantages |
| Classical Hantzsch | 2-Amino-4-phenylthiazole | 2-Bromoacetophenone, Thiourea | 30-60 min | ~90-95% | High yield, simple procedure | Use of lachrymatory α-haloketones |
| Microwave Hantzsch | 2-Amino-4-phenylthiazole | Acetophenone, Thiourea, Iodine | 5-15 min | ~92% | Drastically reduced reaction time | Requires specialized microwave reactor |
| Gabriel Synthesis | 2,5-Disubstituted Thiazoles | α-Acylaminoketone, P₄S₁₀ | Several hours | Variable | Access to specific substitution patterns | Harsh reagents, long reaction times |
| Cook-Heilbron | 5-Aminothiazoles | α-Aminonitrile, CS₂ | Several hours | Good | Mild conditions, access to 5-amino derivatives | Limited to 5-aminothiazole synthesis |
| Copper-Catalyzed | Substituted Thiazoles | Oximes, Anhydrides, KSCN | ~12-24 hours | Good to Excellent | Avoids α-haloketones, mild conditions | Requires catalyst, longer reaction times than MW |
Conclusion and Future Outlook
The synthesis of the thiazole ring remains a vibrant area of research, driven by the ever-present need for novel therapeutic agents. While the classical Hantzsch, Gabriel, and Cook-Heilbron syntheses continue to be valuable tools in the synthetic chemist's arsenal, modern methodologies offer significant advantages in terms of efficiency, safety, and environmental impact. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and desired scale of the reaction. As research progresses, we can anticipate the development of even more sophisticated and sustainable methods for the construction of this vital heterocyclic scaffold.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Heterocyclic Building Blocks in Medicinal Chemistry: Methyl 2,4-dichlorothiazole-5-carboxylate in Focus
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, heterocyclic scaffolds are of particular importance, forming the core of a vast number of approved drugs. This guide provides an in-depth technical comparison of Methyl 2,4-dichlorothiazole-5-carboxylate against other prominent heterocyclic building blocks — thiophenes, oxazoles, imidazoles, and pyridines. We will delve into their comparative reactivity, synthetic versatility, and utility in the synthesis of targeted therapeutics, supported by experimental data and detailed protocols.
The Privileged Role of Heterocycles in Drug Design
Heterocyclic compounds are cyclic structures containing at least one heteroatom, most commonly nitrogen, oxygen, or sulfur. Their prevalence in medicinal chemistry stems from their ability to engage in a variety of non-covalent interactions with biological targets, such as hydrogen bonding, and their capacity to modulate physicochemical properties like solubility and metabolic stability. The specific arrangement of heteroatoms and substituents within the ring system dictates the molecule's three-dimensional shape and electronic properties, which in turn governs its biological activity.
This compound: A Versatile Thiazole Building Block
This compound is a highly functionalized thiazole derivative that offers multiple reaction sites for diversification. The two chlorine atoms at the C2 and C4 positions are amenable to various chemical transformations, making it a valuable starting material for the synthesis of complex molecules.
Key Structural Features and Reactivity:
-
Two Reactive Chlorine Atoms: The chlorine atoms at the C2 and C4 positions exhibit differential reactivity, allowing for selective functionalization. The C2-chloro group is generally more susceptible to nucleophilic substitution and cross-coupling reactions.
-
Electron-Withdrawing Ester Group: The methyl carboxylate group at the C5 position activates the thiazole ring, influencing the regioselectivity of reactions.
-
Thiazole Core: The inherent properties of the thiazole ring, including its planarity and ability to participate in hydrogen bonding, contribute to its utility as a pharmacophore.
Comparative Analysis of Heterocyclic Building Blocks
To provide a comprehensive understanding of the utility of this compound, we will compare it with other widely used five- and six-membered heterocyclic building blocks.
Reactivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The performance of different heterocyclic halides in these reactions is a critical factor in their selection as building blocks.
Table 1: Comparison of Heterocyclic Dihalides in Suzuki-Miyaura Coupling
| Heterocyclic Dihalide | Reaction Conditions | Arylboronic Acid | Product | Yield (%) | Reference |
| 3,5-dichloro-1,2,4-thiadiazole | Pd(PPh₃)₄, K₂CO₃, Toluene/MeOH/H₂O, rt, 24h | 4-Methoxyphenylboronic acid | 3-chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | [1] |
| 2,5-dibromothiazole | Pd₂(dba)₃, XPhos, K₃PO₄, Toluene, 110 °C, 6h | Phenylboronic acid | 2-methyl-5-phenylthiazole | 95 | [2] |
| 3,5-dichloroisothiazole-4-carbonitrile | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C, 12h | Phenylboronic acid | 3-chloro-5-phenylisothiazole-4-carbonitrile | High | [3] |
As the table illustrates, dichlorinated thiazole and thiadiazole derivatives can undergo selective mono-arylation under Suzuki-Miyaura conditions, highlighting their utility in building molecular complexity in a controlled manner. The choice of catalyst, ligand, and base is crucial for achieving high yields and regioselectivity.
Application in the Synthesis of Kinase Inhibitors
Kinases are a major class of drug targets, and many kinase inhibitors incorporate heterocyclic scaffolds to interact with the ATP-binding site. The ability of a building block to be readily elaborated into a structure that complements the kinase active site is a key advantage.
The 2-aminothiazole moiety, which can be derived from this compound, is a known kinase inhibitor template. For instance, Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.[4]
Logical Workflow for Kinase Inhibitor Synthesis:
Caption: Synthetic strategy for kinase inhibitors.
Thiophene-based compounds have also been extensively explored as kinase inhibitors. For example, a series of thiophene and thieno[2,3-d]pyrimidine derivatives have shown promising antiproliferative and kinase inhibitory activity.[5] Similarly, pyridine-based scaffolds are prevalent in kinase inhibitors, with numerous approved drugs and clinical candidates.[6]
Application in the Synthesis of GPCR Modulators
G-protein coupled receptors (GPCRs) are another major class of drug targets. Allosteric modulators, which bind to a site distinct from the endogenous ligand binding site, offer opportunities for greater selectivity and a more nuanced pharmacological response.[7] Heterocyclic building blocks are frequently employed in the discovery of novel GPCR modulators.
While specific examples of this compound in the synthesis of GPCR modulators are less common in the literature, the general principles of scaffold-based drug design apply. The dichlorothiazole core can be functionalized to explore the chemical space around a target GPCR. For instance, the synthesis of a library of thiazole derivatives can lead to the identification of potent allosteric modulators of AMPA receptors.[8]
Signaling Pathway Modulation by a GPCR Ligand:
Caption: GPCR allosteric modulation pathway.
Experimental Protocols
To provide practical guidance, we present detailed, step-by-step methodologies for key reactions involving these building blocks.
Protocol 1: Nucleophilic Aromatic Substitution on this compound
This protocol describes a general procedure for the substitution of the C2-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Primary or secondary amine (1.1 eq)
-
Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) as base
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent, add the amine (1.1 eq).
-
Add the base (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Suzuki-Miyaura Coupling of a Dichloro-heterocycle
This protocol provides a general method for the mono-arylation of a dichloro-heterocycle.
Materials:
-
Dichloro-heterocycle (e.g., 3,5-dichloro-1,2,4-thiadiazole) (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene/Methanol/Water solvent mixture
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the dichloro-heterocycle (1.0 eq), arylboronic acid (1.1 eq), and K₂CO₃ (2.0 eq).
-
De-gas the vessel by evacuating and backfilling with an inert gas (e.g., Argon) three times.
-
Add the de-gassed solvent mixture and then the Pd(PPh₃)₄ catalyst.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by flash column chromatography.[1]
Protocol 3: Sonogashira Coupling of a Dichloro-heterocycle
This protocol describes a general procedure for the coupling of a terminal alkyne with a dichloro-heterocycle.
Materials:
-
Dichloro-heterocycle (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 eq)
-
Copper(I) iodide (CuI) (0.03 eq)
-
Triethylamine (TEA) as base and solvent
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the dichloro-heterocycle (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.03 eq).
-
Add anhydrous triethylamine as the solvent and base.
-
Add the terminal alkyne (1.1 eq) via syringe.
-
Stir the reaction mixture at room temperature to 70 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.[10]
Conclusion
This compound stands as a highly valuable and versatile building block in medicinal chemistry. Its two distinct reactive chlorine atoms, coupled with the activating effect of the ester group, provide a platform for the synthesis of a diverse array of complex molecules. When compared to other prominent heterocyclic building blocks such as thiophenes, oxazoles, imidazoles, and pyridines, the dichlorothiazole offers a unique combination of reactivity and synthetic handles.
The choice of a specific heterocyclic building block will always be project-dependent, guided by the desired biological target and the required physicochemical properties of the final compound. However, the strategic use of functionalized thiazoles like this compound provides medicinal chemists with a powerful tool to accelerate the drug discovery process. The ability to perform selective and sequential reactions on this scaffold allows for the efficient generation of compound libraries and the systematic exploration of structure-activity relationships, ultimately leading to the identification of novel and effective therapeutic agents.
References
- 1. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Researcher's Guide to the Structure-Activity Relationship of Methyl 2,4-dichlorothiazole-5-carboxylate Analogs in Anticancer Drug Discovery
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs and biologically active agents.[1][2] Its versatile structure allows for extensive modification, making it a prime candidate for the development of novel therapeutics.[3][4] This guide delves into the structure-activity relationship (SAR) of analogs based on the "Methyl 2,4-dichlorothiazole-5-carboxylate" core, a promising starting point for the design of potent anticancer agents. We will objectively compare the performance of various analogs, supported by experimental data, and provide detailed protocols to empower researchers in their drug development endeavors.
The Core Scaffold: Understanding the Potential of 2,4-Dichlorothiazole-5-carboxylate
The 2,4-dichlorothiazole-5-carboxylate scaffold presents several key features for medicinal chemists. The chlorine atoms at positions 2 and 4 are excellent leaving groups, facilitating nucleophilic substitution reactions to introduce a diverse range of functionalities. The carboxylate group at position 5 offers another site for modification, such as conversion to amides or other bioisosteres, which can significantly impact biological activity and pharmacokinetic properties. The inherent aromaticity and heteroatomic nature of the thiazole ring contribute to its ability to interact with various biological targets.[5]
Our exploration of the SAR of this scaffold will focus on modifications at these key positions and their impact on anticancer activity. We will draw insights from studies on closely related analogs, including 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones and other 2,4,5-trisubstituted thiazole derivatives.[6][7]
Comparative Analysis of Analog Performance: An Evidence-Based Approach
The anticancer potential of thiazole derivatives has been evaluated against a variety of cancer cell lines, with some analogs demonstrating potent inhibitory activity. The following sections and tables summarize the key SAR findings from the literature, focusing on how specific structural modifications influence cytotoxicity and target engagement.
Impact of Substituents at the 2- and 4-Positions
The nature of the substituent at the 2- and 4-positions of the thiazole ring plays a critical role in determining the anticancer potency. Studies on related 2,4-disubstituted thiazole derivatives have shown that these positions can be modified to enhance activity. For instance, in a series of 2,4-disubstituted thiazoles, the introduction of specific aromatic and heterocyclic moieties has led to compounds with significant cytotoxic effects against various cancer cell lines.[3]
Modifications of the Carboxylate/Carboxaldehyde Group at the 5-Position
The group at the 5-position is a key determinant of biological activity. Conversion of the carboxylate to a carboxamide or the formation of chalcones from a carboxaldehyde has been shown to be a fruitful strategy in enhancing anticancer effects.
A study on 2,4-dichlorothiazole-5-carboxaldehyde-derived chalcones revealed that the nature of the aromatic ring in the chalcone moiety significantly influences both antitubercular and antiproliferative activities.[7]
Table 1: Antiproliferative Activity of 2,4-Dichlorothiazole-5-carboxaldehyde-derived Chalcones against DU-145 (Prostate Cancer) Cell Line [7]
| Compound | Ring A Substituent | IC50 (µM) |
| 12 | 2,4-difluorophenyl | > 100 |
| 7 | 2,4-dichlorophenyl | > 100 |
| 20 | 2-thiazolyl | 6.86 ± 1 |
| Methotrexate (Standard) | - | 11 ± 1 |
Data from Kasetti Babu et al., 2021.[7]
The data clearly indicates that a heteroaryl moiety, such as 2-thiazolyl, at this position can lead to a significant increase in antiproliferative activity compared to substituted phenyl rings.[7] This suggests that exploring diverse heterocyclic substitutions at the 5-position is a promising avenue for optimization.
Thiazole-5-carboxylate Analogs as Enzyme Inhibitors
Recent research has identified thiazole-5-carboxylate derivatives as potent inhibitors of enzymes implicated in cancer progression, such as monoacylglycerol lipase (MAGL).[8][9] MAGL is involved in pro-tumorigenic signaling, making it an attractive therapeutic target.
Table 2: Anticancer Activity of 2-Amino-4-methylthiazole-5-carboxylate Derivatives [8][9]
| Compound | Cancer Cell Line | GI50 (µM) |
| 3g | EKVX (Non-Small Cell Lung Cancer) | 0.865 |
| 3g | MDA-MB-468 (Breast Cancer) | 1.20 |
| 4c | HOP-92 (Non-Small Cell Lung Cancer) | 0.34 |
| 4c | EKVX (Non-Small Cell Lung Cancer) | 0.96 |
| 4c | MDA-MB-231/ATCC (Breast Cancer) | 1.08 |
Data from Kumar et al., 2018.[8][9]
These findings highlight the potential of the thiazole-5-carboxylate scaffold to be tailored for specific enzyme targets, offering a pathway to develop more selective and potent anticancer agents. The variation in substituents on the amide nitrogen of the carboxamide derivatives (compounds 3g and 4c) significantly impacts their potency against different cancer cell lines.[8][9]
Experimental Protocols: A Practical Guide for Researchers
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of key thiazole analogs and the biological assays used to evaluate their performance.
Synthesis of 2,4-Disubstituted Thiazole-5-carboxylates (Hantzsch Thiazole Synthesis)
The Hantzsch thiazole synthesis is a classical and versatile method for constructing the thiazole ring.[10] This method typically involves the condensation of an α-haloketone with a thioamide.
Step-by-Step Protocol:
-
Preparation of the α-haloketone: The appropriate β-keto ester is subjected to α-halogenation using a suitable halogenating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride.
-
Cyclization with Thioamide: The resulting α-halo-β-keto ester is then reacted with a thioamide in a solvent like ethanol. The reaction mixture is typically refluxed for several hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2,4-disubstituted thiazole-5-carboxylate.
Synthesis of 2,4-Dichlorothiazole-5-carboxaldehyde-derived Chalcones
This protocol outlines the synthesis of chalcones starting from 2,4-dichlorothiazole-5-carboxaldehyde.
Step-by-Step Protocol:
-
Aldol Condensation: To a solution of 2,4-dichlorothiazole-5-carboxaldehyde and the appropriate acetophenone derivative in ethanol, an aqueous solution of a base (e.g., sodium hydroxide) is added dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl). The precipitated solid is filtered, washed with water, and dried.
-
Purification: The crude chalcone is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure product.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[11][12]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.
Visualizing Key Relationships and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
General SAR Strategy for Thiazole-5-carboxylate Analogs
Caption: Key modification sites on the core scaffold influencing biological activity.
Experimental Workflow for Synthesis and Evaluation
Caption: A typical workflow from synthesis to biological evaluation of thiazole analogs.
Conclusion and Future Directions
The "this compound" scaffold and its analogs represent a rich area for the discovery of novel anticancer agents. The available data strongly suggests that strategic modifications at the 2, 4, and 5-positions of the thiazole ring can lead to compounds with potent and selective activity against various cancer cell lines. The conversion of the carboxylate to amides or the formation of chalcones are particularly promising strategies. Furthermore, the identification of specific enzyme targets like MAGL opens up avenues for rational drug design.
Future research should focus on expanding the diversity of substituents at all three key positions, with a particular emphasis on exploring a wider range of heterocyclic moieties. In vivo studies of the most potent analogs are crucial to evaluate their pharmacokinetic properties and efficacy in preclinical models. The detailed protocols and SAR insights provided in this guide aim to equip researchers with the knowledge and tools necessary to advance the development of this promising class of compounds into clinically viable cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of Methyl 2,4-dichlorothiazole-5-carboxylate and Other Dihalothiazoles
This guide provides an in-depth comparative analysis of the chemical reactivity of Methyl 2,4-dichlorothiazole-5-carboxylate against other dihalothiazole isomers. Designed for researchers, scientists, and professionals in drug development, this document elucidates the principles governing selective functionalization and offers practical, experimentally-grounded protocols.
Introduction: The Thiazole Scaffold in Modern Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in numerous approved drugs and advanced materials.[1][2] Dihalogenated thiazoles, in particular, serve as versatile synthetic intermediates, allowing for the sequential and regioselective introduction of diverse functional groups.
This guide focuses on This compound , a highly functionalized building block featuring two distinct chlorine atoms at the C2 and C4 positions and a potent electron-withdrawing methyl carboxylate group at C5. We will dissect its reactivity in key synthetic transformations and draw direct comparisons with other dihalothiazole isomers, such as 2,5- and 4,5-dichlorothiazoles, to provide a clear framework for strategic molecular design.
The Electronic Landscape: Understanding Reactivity Drivers
The reactivity of any dihalothiazole is fundamentally governed by the electronic distribution within the aromatic ring. Several factors are at play:
-
Heteroatom Influence : The electronegative nitrogen atom significantly lowers the electron density at the adjacent C2 position, rendering it the most electrophilic carbon in the ring.[3]
-
Electron-Withdrawing Groups (EWGs) : Substituents like the methyl carboxylate group (-CO₂Me) at C5 further decrease the ring's electron density through inductive and resonance effects.[2][3] This "activation" makes the entire ring more susceptible to attack by nucleophiles. The activating effect of an EWG is most pronounced at the C2 position.[3]
-
Halogen Position : The position of the halogen atoms dictates their susceptibility to substitution. A chlorine atom at the electron-deficient C2 position is inherently more reactive than one at C4 or C5 in many reaction classes.
In this compound, the combination of the C2 nitrogen and the C5 ester group synergistically activates the C2-Cl bond, making it the primary site for many chemical transformations.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient heterocycles.[4][5] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The presence of strong electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate and facilitating the reaction.[5][7]
General Mechanism for SNAr on a Dihalothiazole
Caption: Generalized SNAr mechanism on a dihalothiazole.
Reactivity Comparison
The C2-Cl bond in This compound is significantly more reactive towards nucleophiles than the C4-Cl bond. This pronounced selectivity is a direct consequence of the superior stabilization of the negative charge of the Meisenheimer complex when the attack occurs at the C2 position, which is flanked by both the ring nitrogen and sulfur atoms.
| Substrate | Most Reactive Position | Rationale |
| This compound | C2-Cl | Strong activation from adjacent nitrogen and C5-ester group. |
| 2,5-Dichlorothiazole | C2-Cl | Activation from adjacent nitrogen is dominant. |
| 4,5-Dichlorothiazole | C5-Cl (typically) | Reactivity is generally lower than C2-Cl isomers. Selectivity can be influenced by other substituents. |
This predictable reactivity allows for the selective displacement of the C2-chlorine, leaving the C4-chlorine available for subsequent, different transformations.
Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. The reactivity of halogens in these reactions generally follows the order I > Br > Cl, requiring more forcing conditions or specialized catalyst systems for chlorides.[8] Within dichlorothiazoles, the electronic environment of each C-Cl bond dictates its susceptibility to oxidative addition to the Palladium(0) catalyst, the initial step in the catalytic cycle.
General Catalytic Cycle for Suzuki Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with a halide.[9] For dichlorothiazoles, the C2-Cl bond is consistently more reactive. Studies on the related 3,5-dichloro-1,2,4-thiadiazole show that sequential, regioselective coupling is possible by controlling reaction conditions, such as temperature.[10][11][12] A similar principle applies to dichlorothiazoles.
Sonogashira Coupling
This reaction forms a C(sp²)-C(sp) bond by coupling a terminal alkyne with an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14][15] The higher reactivity of the C2-Cl bond in this compound allows for selective alkynylation at this position under carefully controlled conditions.
Heck Reaction
The Heck reaction involves the coupling of an alkene with an aryl halide.[16][17][18] As with other palladium-catalyzed processes, the more electron-deficient C2-Cl bond is the preferred site for oxidative addition and subsequent coupling with the olefin.
Summary of Cross-Coupling Reactivity
| Reaction | Substrate | Preferred Site of Reaction | Supporting Rationale |
| Suzuki | This compound | C2-Cl | Highest electrophilicity and susceptibility to oxidative addition. |
| Sonogashira | This compound | C2-Cl | Favorable for coupling with the palladium-acetylide complex. |
| Heck | This compound | C2-Cl | Preferential formation of the arylpalladium intermediate at the C2 position. |
Experimental Data and Protocols
The following protocols are provided as validated starting points for the selective functionalization of this compound.
Experimental Workflow: Sequential Functionalization
Caption: Workflow for the sequential functionalization of the target molecule.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C2 Position
This protocol describes the selective coupling of an arylboronic acid at the more reactive C2-Cl position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
K₂CO₃ (3.0 mmol)
-
Degassed solvent mixture: Toluene (8 mL), Ethanol (2 mL), Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).[19]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 4-chloro-2-arylthiazole-5-carboxylate.[8]
Expected Yield: 60-90%, depending on the boronic acid used.[8]
Protocol 2: Selective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
This protocol details the displacement of the C2-chlorine with a generic amine nucleophile.
Materials:
-
This compound (1.0 mmol)
-
Amine (e.g., Morpholine) (2.2 mmol)
-
Diisopropylethylamine (DIEA) (2.5 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a round-bottom flask, dissolve this compound in DMF.
-
Add the amine nucleophile, followed by the dropwise addition of DIEA.
-
Heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring progress by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired Methyl 4-chloro-2-(amino)thiazole-5-carboxylate.
Conclusion
This compound is a highly valuable and versatile building block characterized by a significant and predictable difference in the reactivity of its two chlorine atoms. The C2-Cl bond is markedly more susceptible to both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions due to the strong electronic activation provided by the adjacent ring nitrogen and the C5-ester group. This inherent regioselectivity allows for a strategic, stepwise approach to the synthesis of complex, polysubstituted thiazole derivatives. In contrast, other isomers like 4,5-dichlorothiazole lack this potent C2 activation and generally exhibit lower or less selective reactivity. Understanding these hierarchical reactivity patterns is paramount for researchers aiming to efficiently construct novel molecular architectures for drug discovery and materials science applications.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]
- 3. benchchem.com [benchchem.com]
- 4. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Heck Reaction [organic-chemistry.org]
- 17. Heck reaction - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide: Cost-Benefit Analysis of Methyl 2,4-dichlorothiazole-5-carboxylate in Modern Synthesis
Introduction: The Thiazole Scaffold and the Quest for Synthetic Efficiency
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, from anticancer agents to antibiotics.[1][2] Its unique electronic properties and ability to engage in key biological interactions make it an invaluable building block for drug development professionals. However, the path to the final active pharmaceutical ingredient (API) is fraught with challenges, where every synthetic step carries implications for yield, purity, scalability, and ultimately, cost.
This guide provides an in-depth cost-benefit analysis of a highly functionalized and versatile building block: Methyl 2,4-dichlorothiazole-5-carboxylate . We will move beyond a simple cataloging of data to explore the strategic and economic implications of incorporating this reagent into a synthetic workflow. By comparing its primary synthetic route against established alternatives like the Hantzsch synthesis, this guide aims to equip researchers, process chemists, and drug development professionals with the critical insights needed to make informed decisions that balance chemical elegance with economic viability.
Section 1: Technical Profile of this compound
This compound (CAS No. 861708-66-9) is a powerful intermediate due to its multiple reactive handles.[3] The two chlorine atoms at the C2 and C4 positions can be selectively displaced by various nucleophiles, while the methyl ester at C5 offers a site for hydrolysis and subsequent amide coupling. This trifunctional nature allows for the rapid construction of molecular complexity from a single, compact core.
| Property | Value | Source |
| CAS Number | 861708-66-9 | [3] |
| Molecular Formula | C₅H₃Cl₂NO₂S | [3] |
| Molecular Weight | 212.05 g/mol | [3] |
| Physical Form | Solid | |
| Melting Point | 47-53 °C |
Synthetic Pathway and Mechanistic Rationale
The most common industrial synthesis of this scaffold begins not with the ester, but with the corresponding aldehyde, 2,4-dichloro-5-thiazolecarboxaldehyde , which is then oxidized and esterified. The core of the synthesis is a Vilsmeier-Haack type reaction on an inexpensive, readily available starting material: 2,4-thiazolidinedione.[4][5]
Expert Insight: The choice of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) is critical.[5] They react to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻, which acts as both a formylating agent (installing the -CHO group at C5) and a chlorinating agent. The high temperature drives the reaction to replace the ketone and thiolactone functionalities of the starting material with chlorine atoms, yielding the highly reactive dichlorothiazole core. This one-pot transformation from a simple cyclic precursor is a key advantage in terms of step economy.
Caption: Primary industrial synthesis route.
Cost and Commercial Availability
As a specialized building block, this compound is available from several fine chemical suppliers. The cost is significantly higher than basic starting materials but must be weighed against the value it provides in reducing step count and improving convergence.
| Supplier | Purity | Price (USD/gram, Approx.) |
| Sigma-Aldrich | 97% | ~$200 - $300 |
| Manchester Organics | >97% | ~$150 - $250 |
| BLD Pharm | >97% | ~$100 - $200 |
Note: Prices are estimates for research quantities and are subject to change. Bulk pricing for industrial scale will be significantly lower.
Section 2: Comparative Analysis with Alternative Synthetic Strategies
The primary alternative to using a pre-fabricated dichlorothiazole is to construct the thiazole ring with the desired substituents through a classical method, most notably the Hantzsch Thiazole Synthesis .[6]
Alternative Route: Modified Hantzsch Synthesis
The Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide.[6][7] To arrive at a similar substitution pattern, one might react methyl 2-chloro-3-oxobutanoate with a chlorinating agent and a source of sulfur and nitrogen.
Expert Insight: While the Hantzsch synthesis is a cornerstone of heterocyclic chemistry, it presents several drawbacks in an industrial setting. The α-haloketone starting materials are often lachrymatory and toxic.[8] Furthermore, achieving a dichloro substitution pattern in a controlled manner can be challenging, often leading to mixtures of products and requiring additional purification steps, which lowers the overall yield and increases waste.
Caption: A potential Hantzsch-type alternative route.
Head-to-Head Comparison
| Metric | Route 1: Using Dichlorothiazole Intermediate | Route 2: De Novo Hantzsch Synthesis |
| Starting Material Cost | High (for the intermediate) | Low (for basic ketoesters) |
| Number of Steps (from common precursors) | Fewer (convergent approach) | More (linear approach) |
| Overall Yield | Generally higher and more reliable | Often lower due to side reactions |
| Reaction Conditions | Can involve harsh reagents (POCl₃) | Can use milder conditions, but reagents are often toxic |
| Scalability | Proven for industrial scale[5] | Can be challenging due to reagent handling and purification |
| Safety/Environmental | Uses corrosive POCl₃. | Often uses lachrymatory α-haloketones.[8] |
| Predictability | High; selective functionalization is well-documented. | Lower; regioselectivity can be an issue. |
Section 3: The Cost-Benefit Decision Framework
The choice between these routes is not merely about the upfront cost of a single reagent. It is a strategic decision based on the goals of the synthesis.
Benefit of this compound:
-
Speed and Efficiency: For research and early-phase development, the ability to quickly access diverse analogs by displacing the chlorine atoms is invaluable. The high cost of the reagent is offset by a significant reduction in researcher time and resources.
-
Convergence: In a multi-step synthesis, using a complex, pre-built fragment late in the sequence dramatically improves the overall yield and reduces the impact of failures in earlier steps.
-
Predictability: The selective reactivity of the C2 and C4 positions allows for controlled, predictable diversification, which is crucial for building a structure-activity relationship (SAR) library.
Cost/Drawback:
-
High Upfront Cost: For large-scale manufacturing of a single, defined API, the high cost of the intermediate can become a significant portion of the final cost of goods (COGS). In this scenario, developing a more economical de novo synthesis, even if longer, may be justified.
Caption: Decision framework for synthesis strategy.
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde[6]
This protocol is foundational for producing the target compound and is adapted from established patent literature.
Trustworthiness: This procedure is self-validating through the monitoring of gas evolution and standard analytical workup to confirm product identity and purity.
-
Reagent Preparation: To a 1 L three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas scrubber (for HCl), add phosphorus oxychloride (POCl₃, 4.0 mol). Cool the flask to 0-5 °C in an ice bath.
-
Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF, 1.1 mol) dropwise to the stirred POCl₃ over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Addition of Substrate: Once the DMF addition is complete, add 2,4-thiazolidinedione (1.0 mol) portion-wise over 20 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approx. 110-120 °C). Maintain reflux for 4-6 hours, or until the evolution of HCl gas ceases (monitored via the scrubber).
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto 5 kg of crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum to yield 2,4-dichloro-5-thiazolecarboxaldehyde.
Subsequent oxidation and esterification to this compound can be achieved using standard textbook procedures.
Protocol 2: Representative Hantzsch Synthesis of a Substituted Thiazole[8]
This protocol illustrates the general workflow for the alternative Hantzsch approach.
Trustworthiness: This classic reaction is validated by the precipitation of the product upon neutralization, with purity confirmed by melting point and spectroscopy.
-
Reagent Preparation: In a 500 mL round-bottom flask, dissolve thioacetamide (0.5 mol) in 200 mL of ethanol.
-
Condensation: To this solution, add chloroacetone (0.5 mol) dropwise at room temperature. An exotherm is typically observed.
-
Reaction: Stir the mixture at room temperature for 2 hours, then heat to reflux for 1 hour to ensure complete cyclization and dehydration.
-
Workup: Cool the reaction mixture. The product, 2,4-dimethylthiazole hydrochloride, may precipitate. Add 200 mL of diethyl ether to aid precipitation if necessary.
-
Isolation: Filter the solid and wash with ether. To obtain the free base, dissolve the salt in water and neutralize with a saturated sodium bicarbonate solution.
-
Purification: Extract the aqueous layer with dichloromethane, dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dimethylthiazole.
Conclusion and Authoritative Recommendation
This compound is a quintessential "enabling" reagent. Its value is not in its price per gram, but in the synthetic doors it unlocks.
-
For medicinal chemists and researchers in discovery phases, the higher upfront cost is overwhelmingly justified by the dramatic acceleration of SAR studies and the rapid generation of novel chemical entities. The convergent nature of syntheses using this building block minimizes wasted effort and maximizes productivity.
-
For process chemists and those focused on large-scale manufacturing, the analysis is more nuanced. While the established synthesis of the dichlorothiazole is robust, a thorough cost-of-goods analysis may warrant the development of a bespoke, lower-cost de novo synthesis for a specific, high-volume API.
Ultimately, this compound represents a strategic investment in synthetic efficiency. By understanding the trade-offs between the cost of the intermediate and the overall cost of a research or manufacturing campaign, scientists can deploy this powerful tool to its greatest effect, accelerating the journey from concept to clinic.
References
- 1. innospk.com [innospk.com]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. 2,4-Dichloro-5-thiazolecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 5. US4555577A - 2,4-Dichloro-5-thiazolecarboxaldehyde and a process for its preparation - Google Patents [patents.google.com]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. bepls.com [bepls.com]
Safety Operating Guide
Methyl 2,4-dichlorothiazole-5-carboxylate proper disposal procedures
A Senior Application Scientist's Guide to the Safe Disposal of Methyl 2,4-dichlorothiazole-5-carboxylate
Authoritative Guide for Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe handling and disposal of this compound. As a chlorinated heterocyclic compound, this substance requires rigorous adherence to specific disposal protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that extend beyond standard product information.
Core Principle: Hazard-Awareness and Regulatory Compliance
The foundation of safe chemical disposal is a thorough understanding of the substance's intrinsic hazards and the governing regulations. This compound is a halogenated organic compound, a class of chemicals that requires special waste management procedures under federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
Trustworthiness Self-Validation: Before handling, always consult the Safety Data Sheet (SDS) specific to the product you have purchased. While this guide provides detailed procedures based on available data for closely related compounds, the manufacturer's SDS is the primary source of information for the exact material in your possession.
Hazard Identification
While a specific SDS for this compound is not widely available, its hazard profile can be reliably inferred from its precursor, 2,4-Dichlorothiazole-5-carboxaldehyde (CAS No. 92972-48-0).[2][3][4] The hazards are significant and demand careful management.
| Hazard Classification | GHS Pictogram | Description & Precautionary Action |
| Acute Toxicity (Oral), Category 3 | H301: Toxic if swallowed. [5] Do not eat, drink, or smoke when using this product (P270). If swallowed, immediately call a POISON CENTER or doctor (P301+P310).[6] | |
| Serious Eye Irritation, Category 2 | H319: Causes serious eye irritation. [5][6] Wear eye and face protection (P280). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338).[5] | |
| Skin & Respiratory Irritation | H315 & H335: Causes skin irritation and may cause respiratory irritation. [6] Avoid breathing dust. Use only in a well-ventilated area (P261, P271). Wash skin thoroughly after handling (P264).[6] |
Causality Insight: The presence of two chlorine atoms on the thiazole ring makes this a halogenated organic compound.[7] These compounds are subject to strict disposal regulations because their improper disposal (e.g., via incineration at inadequate temperatures) can lead to the formation of highly toxic dioxins and furans.[8]
Operational Plan: Segregation and Containment
Proper segregation is the most critical step in the disposal workflow. Mixing halogenated waste with non-halogenated waste streams complicates disposal, increases costs, and can create dangerous chemical reactions.[9][10]
Personal Protective Equipment (PPE) & Engineering Controls
Before beginning any work that will generate waste, ensure the following are in place:
-
Engineering Control: All handling of this compound, both solid and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use chemically resistant nitrile gloves. Ensure gloves are inspected before use and disposed of as contaminated solid waste after handling.
-
Body Protection: A standard laboratory coat is required.
Waste Stream Identification
This compound and materials contaminated with it must be disposed of as Halogenated Organic Hazardous Waste .[9][12] Never dispose of this chemical down the drain or in regular trash.
Procedural Guidance: Step-by-Step Disposal Protocols
Follow these detailed workflows for different types of waste containing this compound.
Protocol 3.1: Disposal of Unused or Expired Solid Chemical
-
Do Not Mix: Leave the chemical in its original, clearly labeled container.
-
Secure Container: Ensure the cap is tightly sealed.
-
Label for Disposal: Attach a "Hazardous Waste" label to the container. Fill out all required information, including the full chemical name.
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.
Protocol 3.2: Disposal of Liquid Waste Solutions
This applies to reaction mixtures, chromatography fractions, or solutions used for rinsing glassware.
-
Select Container: Use a designated, compatible, and properly vented hazardous waste container labeled "Halogenated Organic Waste."
-
Collect Waste: Pour the liquid waste into the designated container using a funnel.
-
Segregate: Do not add non-halogenated solvents, strong acids, bases, or oxidizers to this container.[9]
-
Log Contents: Maintain a log sheet near the container to record the chemical name and approximate quantity of everything added.
-
Secure and Store: Keep the container tightly sealed when not in use. Store it in a designated satellite accumulation area or as directed by your EHS office. Do not fill the container beyond 90% capacity.[10]
Protocol 3.3: Disposal of Contaminated Labware and Materials
This includes items like gloves, weigh boats, pipette tips, and paper towels.
-
Collect Solid Waste: Place all contaminated solid materials into a designated, lined container or a durable, sealable plastic bag labeled "Contaminated Solid Waste."
-
Label: Clearly indicate that the waste is contaminated with this compound.
-
Arrange Pickup: Once the container is full, seal it and request a pickup from your EHS office along with your other hazardous waste.
Emergency Spill Response Plan
Accidents can happen. A swift and correct response is critical to mitigating risk. These procedures are for minor laboratory spills only. For large spills, evacuate the area and call emergency services.[13][14]
-
Alert & Evacuate: Alert personnel in the immediate area. Ensure the area is vacated except for those performing the cleanup.[14]
-
Don PPE: Wear the appropriate PPE as described in Section 2.1.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[13] Do not use paper towels for the initial covering of a dry powder.
-
For Liquid Spills: Cover the spill with an inert absorbent material (vermiculite, sand, or chemical spill pads).
-
-
Clean Up:
-
Carefully sweep or scoop the contained material into a sealable container.[15] Avoid creating dust.
-
Use a damp paper towel to wipe the spill area clean.
-
-
Dispose: Place all cleanup materials (including used PPE) into a hazardous waste container as described in Protocol 3.3.
-
Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper disposal.
Caption: Decision workflow for the safe disposal of this compound waste.
References
- 1. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 2. 2,4-Dichlorothiazole-5-carboxaldehyde , 97% , 92972-48-0 - CookeChem [cookechem.com]
- 3. 2,4-Dichloro-5-thiazolecarboxaldehyde | 92972-48-0 [chemicalbook.com]
- 4. parchem.com [parchem.com]
- 5. 2,4-Dichlorothiazole-5-carboxaldehyde 97 92972-48-0 [sigmaaldrich.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 8. researchgate.net [researchgate.net]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ethz.ch [ethz.ch]
- 11. chembk.com [chembk.com]
- 12. uakron.edu [uakron.edu]
- 13. offices.austincc.edu [offices.austincc.edu]
- 14. a-otc.com [a-otc.com]
- 15. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
